Product packaging for 1,3-Dibromo-5-tert-butylbenzene(Cat. No.:CAS No. 129316-09-2)

1,3-Dibromo-5-tert-butylbenzene

Cat. No.: B189841
CAS No.: 129316-09-2
M. Wt: 292.01 g/mol
InChI Key: SSPNOMJZVHXOII-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-tert-butylbenzene is a useful research compound. Its molecular formula is C10H12Br2 and its molecular weight is 292.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Br2 B189841 1,3-Dibromo-5-tert-butylbenzene CAS No. 129316-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPNOMJZVHXOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375598
Record name 1,3-dibromo-5-tert-butylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129316-09-2
Record name 1,3-dibromo-5-tert-butylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tert-Butyl)-1,3-dibromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 1,3-Dibromo-5-tert-butylbenzene. This compound serves as a valuable intermediate in the development of various pharmaceutical and materials science applications. This document outlines a reliable synthetic protocol, detailed characterization data, and relevant physical and safety properties.

Physicochemical Properties

This compound is a pale yellow liquid or solid at room temperature.[1] Key physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 129316-09-2[1][2]
Molecular Formula C₁₀H₁₂Br₂[3]
Molecular Weight 292.01 g/mol [3]
Boiling Point 250.0 ± 20.0 °C (Predicted)[1]
Density 1.549 g/cm³ (Predicted)[1]
Appearance Pale yellow liquid[1]
Storage Sealed in dry, room temperature[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2,6-dibromo-4-tert-butylaniline.[2] This multi-step process is outlined below.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_dediazoniation Deamination cluster_workup Workup & Purification cluster_product Final Product A 2,6-Dibromo-4-tert-butylaniline B Dissolve in Ethanol A->B C Add conc. H₂SO₄ B->C D Heat to 70°C C->D E Add NaNO₂ in portions D->E F Formation of Diazonium Salt Intermediate E->F G Spontaneous decompostion (loss of N₂ gas) F->G H Cool and pour into ice water G->H I Extract with Ethyl Acetate H->I J Dry organic phase (Na₂SO₄) I->J K Evaporate solvent J->K L Silica Gel Column Chromatography (Petroleum Ether) K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Experimental Protocol

The synthesis of this compound is carried out from 2,6-dibromo-4-tert-butylaniline.[2]

Materials:

  • 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol)

  • Ethanol (200 mL)

  • Concentrated Sulfuric Acid (25 mL)

  • Sodium Nitrite (NaNO₂, 3.1 g, 44.6 mmol)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Silica Gel

Procedure:

  • 2,6-dibromo-4-tert-butylaniline is dissolved in ethanol at 50 °C.[2]

  • Concentrated sulfuric acid is slowly added to the solution, and the mixture is heated to 70°C.[2]

  • Sodium nitrite is added in portions over 45 minutes, carefully controlling the temperature to manage the exothermic reaction and the release of nitrogen gas.[2]

  • After the reaction is complete, the mixture is cooled to room temperature and poured into ice water.[2]

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the crude product.[2]

  • Purification is achieved by silica gel column chromatography using petroleum ether as the eluent to give pure this compound.[2]

Yield: 3.790 g (79.6%)[2]

Characterization Data

The structure of the synthesized this compound was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
7.49s
7.44dd (J = 0.80 Hz, 0.70 Hz)
1.30s
Source:[2]
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
155.29
131.11
127.57
122.72
35.08
31.01
Source:[2]
High-Resolution Mass Spectrometry (HRMS)
Technique Calculated m/z Measured m/z
ESI[M + COOH - H]⁻ C₁₁H₁₂O₂Br₂: 335.9179335.9061
Source:[2]

Safety Information

It is important to handle this compound with appropriate safety precautions.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin or eye irritation persists: Get medical advice/attention.

  • Take off contaminated clothing and wash it before reuse.

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective utilization of this important chemical intermediate.

References

Spectroscopic Profile of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 129316-09-2
Molecular Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
Structure
Chemical structure of this compound

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.49t1.61HAr-H (H4)
7.44d1.62HAr-H (H2, H6)
1.30s-9H-C(CH₃)₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
155.29Ar-C (C5)
131.11Ar-C (C2, C6)
127.57Ar-C (C4)
122.72Ar-C (C1, C3)
35.08-C (CH₃)₃
31.01-C(CH₃ )₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2870StrongAliphatic C-H stretch (tert-butyl)
~1600-1550MediumAromatic C=C stretch
~1470-1450MediumC-H bend (tert-butyl)
~1365StrongC-H bend (tert-butyl, characteristic)
~880-840StrongAr-H out-of-plane bend (1,3,5-trisubstitution)
~700-500StrongC-Br stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For this compound, a measured value has been reported. The fragmentation pattern in a standard electron ionization (EI) mass spectrum can be predicted based on the fragmentation of similar molecules.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
292/294/296Moderate[M]⁺ (Molecular ion with isotopic pattern for 2 Br)
277/279/281High[M - CH₃]⁺
213/215Moderate[M - Br]⁺
197Low[M - 2Br]⁺
57Very High[C(CH₃)₃]⁺ (tert-butyl cation)

Note: The relative intensities are predicted based on typical fragmentation patterns of aromatic compounds containing bromine and a tert-butyl group. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

A high-resolution mass spectrometry (HRMS) analysis provided a measured value of 335.9061 for the [M + HCOOH - H]⁻ adduct.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or salt plate is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is commonly used for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. For HRMS, an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer is often used to determine the exact mass.

Logical Relationships

The following diagram illustrates the relationship between the compound and its spectroscopic analysis.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_compound Target Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Spectroscopic Data cluster_analysis Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

physical and chemical properties of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-5-tert-butylbenzene, a versatile building block in organic synthesis. This document includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a summary of its chemical reactivity.

Core Physical and Chemical Properties

This compound is a disubstituted aromatic compound. Its physical state can be a solid or a colorless to brown liquid, depending on the temperature.[1] It is important to handle this chemical with appropriate safety precautions, as it can cause skin and serious eye irritation.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol [3][4]
CAS Number 129316-09-2[3]
Appearance White to light yellow crystal to lump; colorless to brown liquid or solid[1]
Melting Point 28 °C to 30-33 °C[2]
Boiling Point 250.0 ± 20.0 °C at 760 mmHg (Predicted)[3]
Density 1.549 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform (Slightly) and Methanol (Slightly)
Flash Point 115.6 ± 21.0 °C[3]
Refractive Index 1.550 (Predicted)[3]
Vapor Pressure 0.0352 mmHg at 25°C[3]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ) in ppmDescription
¹H NMR 7.49(s, 1H, Ar-H)
7.44(dd, J₁ = 0.80 Hz, J₂ = 0.70 Hz, 2H, Ar-H)
1.30(s, 9H, C(CH₃)₃-H)
¹³C NMR 155.29Aromatic C
131.11Aromatic C-H
127.57Aromatic C-H
122.72Aromatic C-Br
35.08Quaternary C of tert-butyl
31.01CH₃ of tert-butyl

Data obtained at 500 MHz for ¹H and 125 MHz for ¹³C.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the deamination of 2,6-dibromo-4-tert-butylaniline.

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Work-up and Extraction cluster_3 Purification and Product Start 2,6-dibromo-4-tert-butylaniline in Ethanol (50°C) Add_H2SO4 Slowly add conc. H₂SO₄ Start->Add_H2SO4 Heat_70 Heat to 70°C Add_H2SO4->Heat_70 Add_NaNO2 Add NaNO₂ in batches (45 min) Heat_70->Add_NaNO2 Heat_80 Heat at 80°C (13 hours) Add_NaNO2->Heat_80 Cool_Pour Cool to RT and pour into ice water Heat_80->Cool_Pour Extract Extract with Ethyl Acetate (3x) Cool_Pour->Extract Dry Dry organic phase (Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Silica gel column (Petroleum ether) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Synthesis of this compound.

Detailed Methodology
  • Dissolution: Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.

  • Acidification: Slowly add 25 mL of concentrated sulfuric acid to the solution.

  • Heating: Heat the mixture to 70 °C.

  • Diazotization: Add sodium nitrite (3.1 g, 44.6 mmol) in batches over a period of 45 minutes. It is crucial to control the reaction temperature to prevent a strong exotherm and rapid evolution of nitrogen gas.

  • Reaction Completion: After the nitrogen evolution subsides, continue heating the reaction mixture at 80 °C for 13 hours.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound. The reported yield for this procedure is approximately 79.6%.

Chemical Reactivity

This compound is a useful intermediate in the synthesis of more complex molecules. The bromine atoms can be substituted through various coupling reactions or converted to other functional groups.

A notable reaction is the selective monolithiation. By treating this compound with one equivalent of a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C), one of the bromine atoms can be selectively replaced by lithium. This organolithium intermediate can then react with a variety of electrophiles to introduce a new substituent at that position.

Logical Relationship of a Key Reaction

Start This compound Intermediate 3-Bromo-5-tert-butylphenyllithium Start->Intermediate + Reagent n-Butyllithium (-78°C, Dry Ether) Product 1-Bromo-3-tert-butyl-5-E-benzene Intermediate->Product + Electrophile Electrophile (E+)

Caption: Monolithiation and subsequent electrophilic substitution.

This reactivity makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds, which are of interest in materials science and drug discovery.

References

Synthesis of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,3-Dibromo-5-tert-butylbenzene, a key building block in the development of novel pharmaceutical compounds and advanced materials. This document details the primary starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a substituted aromatic compound characterized by a benzene ring functionalized with two bromine atoms and a bulky tert-butyl group. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atoms serve as reactive sites for the introduction of new functional groups. The tert-butyl group provides steric hindrance and influences the electronic properties of the molecule, which can be strategically utilized in the design of complex molecular architectures.

Synthetic Pathways

The synthesis of this compound can be approached from various starting materials. The most prominently documented and efficient method involves the deamination of 2,6-dibromo-4-tert-butylaniline. Alternative, though less direct, routes can be conceived from simpler precursors such as tert-butylbenzene through a multi-step process.

Route 1: Deamination of 2,6-dibromo-4-tert-butylaniline

This is the most reported and highest-yielding method for the synthesis of this compound. The synthesis of the starting material, 2,6-dibromo-4-tert-butylaniline, is also described below.

Synthesis of the Starting Material: 2,6-dibromo-4-tert-butylaniline

A common method for the synthesis of 2,6-dibromo-4-tert-butylaniline is the direct bromination of 4-tert-butylaniline.

Experimental Protocol: Synthesis of this compound from 2,6-dibromo-4-tert-butylaniline

The following protocol is a general procedure for the synthesis of 1,3-dibromo-5-(tert-butyl)benzene from 2,6-dibromo-4-tert-butylaniline.[1]

  • Dissolution: Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.

  • Acidification: Slowly add 25 mL of concentrated sulfuric acid to the solution. The mixture is then heated to 70°C.

  • Diazotization: Add sodium nitrite (NaNO2, 3.1 g, 44.6 mmol) in portions over 45 minutes. It is crucial to control the reaction temperature to prevent a strong exothermic reaction and rapid evolution of nitrogen gas (N2).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Evaporation: Combine the organic phases and dry them over anhydrous sodium sulfate (Na2SO4). Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.

Quantitative Data

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
2,6-dibromo-4-tert-butylanilineConc. H2SO4, NaNO2Ethanol70~1-2 hours79.6[1]

Reaction Pathway

G start 2,6-dibromo-4-tert-butylaniline intermediate Diazonium Salt start->intermediate 1. H2SO4, EtOH 2. NaNO2, 70°C product This compound intermediate->product Deamination

Caption: Synthesis of this compound from 2,6-dibromo-4-tert-butylaniline.

Route 2: Multi-step Synthesis from tert-Butylbenzene (Hypothetical)

Proposed Experimental Workflow

  • Nitration: The first step would be the nitration of tert-butylbenzene. The tert-butyl group is an ortho, para-director. Due to steric hindrance from the bulky tert-butyl group, the major product would be 4-tert-butylnitrobenzene.

  • Reduction: The nitro group of 4-tert-butylnitrobenzene can be reduced to an amino group to form 4-tert-butylaniline.

  • Acetylation: The amino group is then protected by acetylation to form N-(4-tert-butylphenyl)acetamide. The acetamido group is also an ortho, para-director.

  • Bromination: Bromination of N-(4-tert-butylphenyl)acetamide would yield 2,6-dibromo-4-tert-butylaniline after deprotection. The acetamido group directs the bromine atoms to the ortho positions.

  • Deamination: The resulting 2,6-dibromo-4-tert-butylaniline can then be deaminated as described in Route 1 to yield this compound.

Logical Relationship Diagram

G cluster_0 Hypothetical Multi-step Synthesis A tert-Butylbenzene B 4-tert-Butylnitrobenzene A->B Nitration C 4-tert-Butylaniline B->C Reduction D N-(4-tert-butylphenyl)acetamide C->D Acetylation E 2,6-Dibromo-4-tert-butylaniline D->E Bromination & Deprotection F This compound E->F Deamination

Caption: Hypothetical multi-step synthesis of this compound from tert-butylbenzene.

Conclusion

The synthesis of this compound is most efficiently achieved through the deamination of 2,6-dibromo-4-tert-butylaniline, a method that provides a high yield and a straightforward protocol. While other synthetic strategies from more basic starting materials are conceivable, they involve multiple steps and may present challenges in controlling regioselectivity. For researchers and professionals in drug development and materials science, the deamination route offers a reliable and well-documented path to this important synthetic intermediate. Further research into more direct and atom-economical routes could be a valuable area of investigation.

References

A Guide to the Crystal Structure Analysis of Novel Compounds: A Hypothetical Case Study of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The determination of a molecule's three-dimensional structure is paramount in understanding its chemical behavior and potential applications, particularly in the field of drug development. This technical guide outlines the comprehensive workflow for the crystal structure analysis of a novel organic compound, using 1,3-Dibromo-5-tert-butylbenzene as a representative example. While, to date, the specific crystal structure of this compound is not publicly available in crystallographic databases, this document serves as a detailed protocol for its determination and analysis. We will cover the necessary experimental procedures, from synthesis and crystallization to X-ray diffraction, and the subsequent computational analysis.

Introduction to Crystal Structure Analysis

Crystal structure analysis provides the precise arrangement of atoms in a crystalline solid. This knowledge is fundamental for elucidating structure-property relationships, understanding intermolecular interactions, and designing new materials and pharmaceuticals. For a molecule like this compound, understanding its crystal packing could offer insights into its physical properties and potential for polymorphism, which is of critical importance in the pharmaceutical industry.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, from obtaining suitable crystalline material to the final analysis of the structural data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 1,3-Dibromo- 5-tert-butylbenzene purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Crystal Structure structure_validation->final_structure

Figure 1: Experimental workflow for crystal structure determination.

Methodologies and Protocols

The synthesis of this compound can be achieved through various organic synthesis routes. One common method is the diazotization of 2,6-dibromo-4-tert-butylaniline followed by a Sandmeyer-type reaction.

Protocol for Synthesis:

  • Diazotization: Dissolve 2,6-dibromo-4-tert-butylaniline in a suitable solvent mixture, such as ethanol and concentrated sulfuric acid, and cool the solution.

  • Nitrite Addition: Add a solution of sodium nitrite dropwise while maintaining a low temperature to form the diazonium salt.

  • Deamination: The diazonium group is subsequently removed, often by heating, to yield the desired this compound.

  • Extraction and Purification: The product is then extracted from the reaction mixture using an organic solvent. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample.[1]

Growing single crystals of sufficient size and quality is often the most challenging step. For a compound like this compound, which is a solid at room temperature, several techniques can be employed.

Protocol for Crystallization:

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a programmable freezer or a dewar with a slow-cooling setup.

Once suitable single crystals are obtained, they are analyzed using an X-ray diffractometer.

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and the resulting diffraction pattern is recorded on a detector. Data is collected over a range of orientations to obtain a complete dataset.

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense.

Data Presentation: Hypothetical Crystallographic Data

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure analysis of this compound.

Parameter Value
Empirical Formula C₁₀H₁₂Br₂
Formula Weight 292.01
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions
    a (Å)To be determined
    b (Å)To be determined
    c (Å)To be determined
    α (°)To be determined
    β (°)To be determined
    γ (°)To be determined
Volume (ų) To be determined
Z (molecules/unit cell) To be determined
Calculated Density (g/cm³) To be determined
Absorption Coefficient (mm⁻¹) To be determined
F(000) To be determined
Crystal Size (mm³) To be determined
Theta range for data collection (°) To be determined
Reflections collected To be determined
Independent reflections To be determined
Goodness-of-fit on F² To be determined
Final R indices [I>2sigma(I)] To be determined
R indices (all data) To be determined

Analysis of Intermolecular Interactions

A key outcome of crystal structure analysis is the ability to study the intermolecular interactions that govern the crystal packing. For this compound, one would anticipate the presence of halogen bonding (Br···Br or Br···H interactions) and van der Waals interactions involving the tert-butyl group and the aromatic ring. The Cambridge Structural Database (CSD) provides tools to analyze these types of interactions and compare them to known structures.[2]

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the necessary steps to achieve this goal. The detailed protocols for synthesis, crystallization, data collection, and structure refinement serve as a valuable resource for researchers in chemistry and drug development. The determination of this structure would contribute to a deeper understanding of the solid-state behavior of halogenated aromatic compounds.

References

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-tert-butylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-5-tert-butylbenzene. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility predictions, a general experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

This compound is a substituted aromatic hydrocarbon. Its structure consists of a nonpolar benzene ring substituted with a bulky, nonpolar tert-butyl group and two polar bromine atoms. The presence of the bromine atoms introduces some polarity to the molecule, but the overall character is dominated by the large nonpolar hydrocarbon portion. Therefore, it is anticipated to be more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents.

Qualitative Solubility Profile

While specific quantitative data is not available, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from its chemical structure and general chemical principles.

Solvent ClassificationExample SolventsExpected Solubility of this compoundRationale
Nonpolar Hexane, Toluene, Petroleum EtherHighThe nonpolar nature of these solvents aligns well with the predominantly nonpolar structure of this compound. The synthesis of this compound often involves purification by column chromatography using petroleum ether, implying good solubility.
Weakly Polar Diethyl Ether, Ethyl Acetate, DichloromethaneModerate to HighThese solvents have a balance of polar and nonpolar characteristics and are generally good solvents for a wide range of organic compounds. The use of ethyl acetate in the extraction step of this compound's synthesis suggests good solubility.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateWhile these solvents possess dipole moments, their inability to donate hydrogen bonds may limit their interaction with the solute. However, some solubility is expected.
Polar Protic Methanol, EthanolLowThe strong hydrogen bonding network in these solvents makes it energetically unfavorable to dissolve a largely nonpolar molecule like this compound.
Aqueous WaterInsolubleAs a nonpolar organic compound, it is expected to be virtually insoluble in water. A related compound, tert-butylbenzene, is described as being nearly insoluble in water.[1]

Experimental Protocol for Solubility Determination

The following is a general experimental methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on standard laboratory techniques.[2][3]

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance

  • Vials or test tubes with caps

  • Graduated pipettes or burette

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional, for temperature control)

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Using a graduated pipette or burette, add a small, precise volume of the selected organic solvent (e.g., 0.1 mL) to the vial.

  • Dissolution Attempt: Cap the vial and vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution to see if all the solid has dissolved.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another small, precise volume of the solvent (e.g., 0.1 mL) and repeat the agitation process.

  • Endpoint Determination: Continue adding the solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = Mass of Solute (g) / Total Volume of Solvent (L)

  • Replication: Repeat the experiment at least two more times to ensure the reproducibility of the results.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis & Calculation start Start weigh_solute Accurately weigh This compound start->weigh_solute add_to_vial Place solute in a vial weigh_solute->add_to_vial add_solvent Add a known volume of organic solvent add_to_vial->add_solvent agitate Agitate the mixture (vortex/stir) add_solvent->agitate observe Visually inspect for complete dissolution agitate->observe observe->add_solvent  No record_volume Record total volume of solvent added observe->record_volume  Yes calculate Calculate solubility (e.g., in g/L) record_volume->calculate end End calculate->end

Caption: Workflow for determining the solubility of a solid in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound for research and development applications. While quantitative data is currently elusive, the provided qualitative assessment and experimental protocol offer a practical framework for scientists working with this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of tert-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of tert-butylbenzene, a key reaction in organic synthesis. The document details the underlying mechanisms, regioselectivity, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings. The bromination of substituted benzenes, such as tert-butylbenzene, is a critical transformation for the synthesis of various intermediates in the pharmaceutical, agrochemical, and materials science industries. The tert-butyl group, a bulky and electron-donating substituent, exerts significant steric and electronic influence on the regiochemical outcome of the reaction, making its study a valuable case for understanding the principles of electrophilic aromatic substitution.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of tert-butylbenzene proceeds via a classic electrophilic aromatic substitution mechanism. This multi-step process involves the generation of a potent electrophile, its subsequent attack on the electron-rich aromatic ring, and the eventual restoration of aromaticity.

2.1. Generation of the Electrophile

Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the stable benzene ring of tert-butylbenzene at a practical rate. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings (which are converted to FeBr₃ in situ), is required. The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as a bromonium ion (Br⁺) source.

2.2. Electrophilic Attack and Formation of the Arenium Ion

The π-electrons of the tert-butylbenzene ring act as a nucleophile, attacking the electrophilic bromine. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or a sigma complex.

2.3. Directing Effects of the tert-Butyl Group

The tert-butyl group is an activating, ortho, para-directing substituent. This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the significant steric bulk of the tert-butyl group severely hinders attack at the ortho positions. Consequently, electrophilic substitution occurs predominantly at the para position.

2.4. Deprotonation and Re-aromatization

In the final step, a weak base, typically the [FeBr₄]⁻ complex formed during the initial activation of bromine, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the brominated product and regenerating the Lewis acid catalyst.

Quantitative Data on Product Distribution

The regioselectivity of the electrophilic bromination of tert-butylbenzene is highly dependent on the reaction conditions. The steric hindrance of the tert-butyl group is the dominant factor, leading to a strong preference for the formation of the para-isomer, 1-bromo-4-tert-butylbenzene.

Reagents/ConditionsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Br₂ / 85% Acetic Acid1.201.4797.3[1]
Hypobromous Acid37.77.253.2[1]
Nitration (HNO₃/H₂SO₄)128.579.5

Note: Nitration data is included for comparison of electrophilic aromatic substitution on tert-butylbenzene.

Experimental Protocols

The following protocols provide detailed methodologies for the electrophilic bromination of tert-butylbenzene and a closely related substrate.

4.1. Protocol 1: Electrophilic Bromination of 1,3,5-Tri-tert-butylbenzene

This procedure for a similar substrate can be adapted for the bromination of tert-butylbenzene, and a yield of 75% for the monobrominated product was reported.[2]

Materials:

  • 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol)

  • Carbon tetrachloride (20 ml)

  • Iron powder (2.5 g, 0.045 mol)

  • Bromine (13.4 g, 4.3 ml, 0.084 mol)

  • Cold water

  • 10% Sodium hydroxide (or potassium hydroxide) solution

  • Magnesium sulfate

Procedure:

  • To a solution of 1,3,5-tri-tert-butylbenzene in carbon tetrachloride at 0°C, add iron powder.

  • Slowly add bromine to the mixture while maintaining the temperature at 0°C.

  • Stir the solution at 0°C for 4 hours.

  • Pour the reaction mixture into cold water and separate the organic layer.

  • Wash the organic layer with a 10% NaOH or KOH solution to remove excess bromine.

  • Wash the organic phase with water until neutral.

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo.

  • The product can be purified by distillation or recrystallization from petrol or hexane.

4.2. Protocol 2: General Procedure for the Synthesis of Bromobenzene

This general method using iron filings as a catalyst can be applied to tert-butylbenzene.[3]

Materials:

  • Benzene (or tert-butylbenzene) (11.0 g)

  • Iron filings (0.2 g)

  • Bromine (20 g)

  • Water

  • Calcium chloride

Procedure:

  • In a three-port flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the aromatic substrate and iron filings.

  • Add a small amount of bromine to initiate the reaction, as evidenced by the evolution of hydrogen bromide gas.

  • Add the remaining bromine dropwise over 20 minutes.

  • Heat the mixture at 60°C for 45 minutes until the brown vapor of bromine disappears.

  • After cooling, separate the reaction mixture from the iron filings and wash it with water in a separatory funnel.

  • The crude product can be purified by steam distillation, followed by drying with calcium chloride and fractional distillation.

Visualizations

5.1. Reaction Mechanism

Electrophilic_Bromination cluster_activation 1. Electrophile Generation cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation Br2 Br-Br Br_activated Brδ⁺-Brδ⁻---FeBr₃ Br2->Br_activated + FeBr₃ FeBr3 FeBr₃ tBuBenzene AreniumIon Arenium Ion (Sigma Complex) (Resonance Stabilized) tBuBenzene->AreniumIon + Br⁺ Product AreniumIon->Product + [FeBr₄]⁻ HBr HBr FeBr3_regen FeBr₃

Caption: Mechanism of Electrophilic Bromination of tert-Butylbenzene.

5.2. Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve tert-butylbenzene in CCl₄ in a flask B Add Iron Powder A->B C Cool to 0°C B->C D Slowly add Bromine C->D E Stir at 0°C for 4h D->E F Pour into cold water E->F G Separate organic layer F->G H Wash with 10% NaOH G->H I Wash with water until neutral H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Distill or Recrystallize K->L M Obtain pure p-bromo-tert-butylbenzene L->M

Caption: Experimental workflow for the synthesis of 4-bromo-tert-butylbenzene.

References

Regioselective Synthesis of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the regioselective synthesis of 1,3-Dibromo-5-tert-butylbenzene, a key intermediate in the development of various pharmaceutical compounds. This document outlines the strategic considerations for achieving the desired 1,3,5-substitution pattern, provides a detailed experimental protocol for a high-yield synthesis, and presents relevant quantitative data.

Introduction: The Challenge of Regioselectivity

The synthesis of polysubstituted benzene rings with a specific substitution pattern is a cornerstone of organic chemistry, particularly in the synthesis of complex molecules for medicinal chemistry. The regioselective synthesis of this compound presents a classic challenge due to the directing effects of the substituents. Direct electrophilic bromination of tert-butylbenzene is not a viable route to the desired 1,3,5-isomer. The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution.[1] However, the steric bulk of the tert-butyl group significantly hinders substitution at the ortho positions, leading to a strong preference for para-substitution.[1]

Experimental data on the monobromination of tert-butylbenzene confirms this high regioselectivity, with the para-isomer being the major product.

Strategic Approach: A Multi-Step Synthesis for Precise Regiocontrol

To overcome the inherent regiochemical challenges of direct bromination, a multi-step synthetic strategy starting from a pre-functionalized precursor is necessary. A highly effective and regioselective method involves the synthesis from 2,6-dibromo-4-tert-butylaniline. This approach leverages the directing effects of the amino group and the bromine atoms to establish the desired 1,3,5-substitution pattern before the removal of the amino functionality via a diazotization and reduction sequence.

This synthetic route provides a high yield of the target molecule, avoiding the formation of undesired isomers that would result from direct bromination of tert-butylbenzene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended synthetic protocol.

ParameterValueReference
Starting Material2,6-dibromo-4-tert-butylaniline[2]
ProductThis compound[2]
Yield79.6%[2]
PurityConfirmed by 1H NMR, 13C NMR, and HRMS[2]

Detailed Experimental Protocol

The following protocol is adapted from the successful synthesis of this compound from 2,6-dibromo-4-tert-butylaniline.[2]

Materials:

  • 2,6-dibromo-4-tert-butylaniline

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

  • Silica Gel

  • Ice

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C.

  • Acidification: Slowly add 25 mL of concentrated sulfuric acid to the solution. The mixture is then heated to 70°C.

  • Diazotization: Add sodium nitrite (3.1 g, 44.6 mmol) in small portions over a period of 45 minutes. It is crucial to control the reaction temperature to prevent a strong exotherm and rapid evolution of nitrogen gas.

  • Quenching and Extraction: After the addition is complete, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Work-up: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.

Reaction Pathway and Experimental Workflow Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow.

reaction_pathway start 2,6-Dibromo-4-tert-butylaniline intermediate Diazonium Salt Intermediate start->intermediate 1. H2SO4, EtOH 2. NaNO2, 70°C product This compound intermediate->product Reduction (in situ)

Caption: Synthetic pathway for this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolve Starting Material acidification Acidify and Heat dissolution->acidification diazotization Add Sodium Nitrite acidification->diazotization quench Quench with Ice Water diazotization->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product Pure Product

Caption: Experimental workflow for the synthesis.

References

Safety and Handling Precautions for 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough overview for laboratory personnel.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
Appearance Colorless to brown liquid or solid
Melting Point 28 °C
Boiling Point 250.0 ± 20.0 °C at 760 mmHg
Flash Point 115.6 ± 21.0 °C
Density 1.549 ± 0.06 g/cm³ (Predicted)
Vapor Pressure 0.0352 mmHg at 25°C
Solubility Insoluble in water

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The GHS classification is provided below, highlighting the primary risks associated with its handling.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Harmful if swallowed-H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[1] The following diagram outlines the recommended PPE selection process.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Engineering_Controls Engineering Controls Fume_Hood Chemical Fume Hood Engineering_Controls->Fume_Hood Primary Ventilation Adequate Ventilation Engineering_Controls->Ventilation Secondary PPE Personal Protective Equipment Eye_Protection Eye and Face Protection PPE->Eye_Protection Hand_Protection Hand Protection PPE->Hand_Protection Body_Protection Body Protection PPE->Body_Protection Respiratory_Protection Respiratory Protection PPE->Respiratory_Protection Goggles Safety Glasses with Side Shields or Goggles Eye_Protection->Goggles Face_Shield Face Shield (if splash hazard exists) Eye_Protection->Face_Shield Gloves Chemical-Resistant Gloves (e.g., Nitrile) Hand_Protection->Gloves Lab_Coat Laboratory Coat Body_Protection->Lab_Coat Respirator NIOSH-approved Respirator (if ventilation is inadequate) Respiratory_Protection->Respirator

Caption: Recommended Personal Protective Equipment (PPE) selection for handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent accidents.

Handling:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Keep away from heat, sparks, and open flames.

  • Incompatible with strong oxidizing agents.

The following workflow illustrates the general procedure for safe handling in a laboratory setting.

Safe_Handling_Workflow cluster_workflow General Laboratory Handling Workflow Start Start Preparation Preparation: - Review SDS - Don appropriate PPE - Prepare work area in fume hood Start->Preparation Handling Handling: - Weigh/measure required amount - Perform experiment Preparation->Handling Waste_Collection Waste Collection: - Segregate halogenated waste Handling->Waste_Collection Decontamination Decontamination: - Clean glassware and work surfaces Waste_Collection->Decontamination End End Decontamination->End

Caption: A generalized workflow for the safe laboratory handling of this compound.

Emergency Procedures

In case of accidental exposure or spills, immediate and appropriate action is necessary.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions (carbon monoxide, hydrogen bromide).

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

The decision tree below provides a guide for responding to an accidental spill.

Spill_Response cluster_spill Emergency Response for Spills Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small_Spill Small Spill? Assess->Small_Spill Evacuate Evacuate Immediate Area Small_Spill->Evacuate No Cleanup Contain and Clean Up Spill (using appropriate PPE and materials) Small_Spill->Cleanup Yes Notify_Supervisor Notify Supervisor/Safety Officer Evacuate->Notify_Supervisor Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: A decision tree for responding to accidental spills of this compound.

Toxicological Information

Brominated aromatic compounds, as a class, can exhibit toxicity. Some studies on related compounds suggest potential for hepatotoxicity (liver damage) with prolonged exposure.[1] Given the lack of specific data for this compound, it should be handled with a high degree of caution, assuming it to be potentially toxic.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 2,6-dibromo-4-tert-butylaniline, illustrating a practical application and handling context.[4]

Materials and Reagents:

  • 2,6-dibromo-4-tert-butylaniline

  • Ethanol

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Silica gel

Procedure:

  • Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.[4]

  • Slowly add concentrated sulfuric acid (25 mL) to the solution.[4]

  • Heat the mixture to 70 °C.[4]

  • Add sodium nitrite (3.1 g, 44.6 mmol) in portions over 45 minutes, carefully controlling the temperature to prevent a strong exothermic reaction and rapid release of nitrogen gas.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Pour the reaction mixture into ice water.[4]

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.[4]

This protocol should be carried out in a well-ventilated fume hood with appropriate PPE.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[3] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

Methodological & Application

Application Notes and Protocols for 1,3-Dibromo-5-tert-butylbenzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 1,3-Dibromo-5-tert-butylbenzene is a versatile building block in this context, offering two reactive bromine sites for the sequential or simultaneous introduction of aryl or heteroaryl moieties. This allows for the construction of complex molecular architectures, such as 5'-tert-butyl-m-terphenyl derivatives, which are of interest in materials science and as scaffolds in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the selective mono- and double Suzuki-Miyaura cross-coupling reactions of this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium(0) catalytic cycle to couple an organoboron compound (typically a boronic acid or its ester) with an organohalide. The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The selectivity for mono- or diarylation of this compound can be controlled by modulating the stoichiometry of the boronic acid. Using approximately one equivalent of the boronic acid favors the formation of the mono-arylated product, while using more than two equivalents drives the reaction towards the di-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective mono- and double Suzuki cross-coupling of this compound with phenylboronic acid. These are representative examples, and optimization may be required for different boronic acids.

Table 1: Selective Mono-arylation of this compound

ParameterCondition
Reactants
This compound1.0 eq
Phenylboronic Acid1.1 eq
Catalyst
Pd(PPh₃)₄3 mol%
Base
K₂CO₃3.0 eq
Solvent
1,2-Dimethoxyethane (DME) / H₂O4:1 (v/v)
Temperature
85 °C
Reaction Time
12 hours
Product 3-Bromo-5-tert-butyl-1,1'-biphenyl
Typical Yield 75-85%

Table 2: Double Arylation of this compound

ParameterCondition
Reactants
This compound1.0 eq
Phenylboronic Acid2.5 eq
Catalyst
Pd(PPh₃)₄5 mol%
Base
K₂CO₃6.0 eq
Solvent
1,2-Dimethoxyethane (DME) / H₂O4:1 (v/v)
Temperature
85 °C
Reaction Time
24 hours
Product 5'-tert-Butyl-1,1':3',1''-terphenyl
Typical Yield 80-90%

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Synthesis of 3-Bromo-5-tert-butyl-1,1'-biphenyl (Mono-arylation)

Materials:

  • This compound (1.0 mmol, 292 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,2-Dimethoxyethane (DME), anhydrous (8 mL)

  • Deionized water (2 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous 1,2-dimethoxyethane and deionized water to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-5-tert-butyl-1,1'-biphenyl.

Protocol 2: Synthesis of 5'-tert-Butyl-1,1':3',1''-terphenyl (Double Arylation)

Materials:

  • This compound (1.0 mmol, 292 mg)

  • Phenylboronic acid (2.5 mmol, 305 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (6.0 mmol, 828 mg)

  • 1,2-Dimethoxyethane (DME), anhydrous (10 mL)

  • Deionized water (2.5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous 1,2-dimethoxyethane and deionized water to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5'-tert-Butyl-1,1':3',1''-terphenyl.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst PdII_complex Ar-Pd(II)-Br Complex Pd0->PdII_complex Oxidative Addition ArBr 1,3-Dibromo-5-tert- butylbenzene ArBr->PdII_complex Transmetalation_complex Ar-Pd(II)-R Complex PdII_complex->Transmetalation_complex Transmetalation BoronicAcid Arylboronic Acid (R-B(OH)2) Borate Activated Borate [R-B(OH)3]⁻ BoronicAcid->Borate Base Base (e.g., K2CO3) Base->Borate Activation Borate->Transmetalation_complex Transmetalation_complex->Pd0 Reductive Elimination Coupled_Product Coupled Product (Ar-R) Transmetalation_complex->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, and Base in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Anhydrous Solvent and Water inert->solvent degas Degas Reaction Mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir (85 °C) catalyst->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Application Notes and Protocols: Grignard Reagent Formation from 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[1][2] The preparation of Grignard reagents from dihaloarenes like 1,3-dibromo-5-tert-butylbenzene offers versatile synthetic pathways, allowing for the creation of either mono- or di-functionalized intermediates. These intermediates are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.

The steric hindrance provided by the tert-butyl group and the electronic properties of the 1,3-dibromo substitution pattern make this substrate particularly interesting for creating bespoke molecular architectures. This document provides two detailed protocols for the formation of Grignard reagents from this compound: a method for preparing the di-Grignard reagent via direct magnesium insertion and a selective method for the mono-Grignard reagent using a halogen-magnesium exchange reaction.

Reaction Pathways

The formation of Grignard reagents from this compound can be directed to yield either the mono- or di-Grignard product by selecting the appropriate synthetic method. Direct reaction with magnesium typically favors the formation of the di-Grignard reagent, while a halogen-magnesium exchange at low temperatures can selectively produce the mono-Grignard reagent.

G cluster_main start 1,3-Dibromo- 5-tert-butylbenzene mono_grignard Mono-Grignard Reagent (3-Bromo-5-(tert-butyl)phenyl magnesium bromide) start->mono_grignard  i-PrMgCl, THF  -15 °C (Halogen-Mg Exchange) di_grignard Di-Grignard Reagent (3,5-Bis(bromomagnesio)- tert-butylbenzene) start->di_grignard  Mg(0), THF  Reflux (Direct Insertion)

Caption: Reaction pathways for mono- and di-Grignard formation.

Quantitative Data Summary

The choice of reaction conditions is critical for controlling the selectivity and yield of the Grignard formation. The following table summarizes typical parameters for the two primary methods. Yields are estimated based on analogous reactions in the literature, as specific data for this substrate is not widely published.

ParameterProtocol 1: Di-Grignard (Direct Insertion)Protocol 2: Mono-Grignard (Halogen-Mg Exchange)
Reagent Magnesium (turnings)Isopropylmagnesium Chloride (i-PrMgCl)
Equivalents of Mg/Reagent 2.2 - 2.5 eq.1.0 - 1.1 eq.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature Room Temperature to Reflux (~66 °C)-15 °C to -10 °C
Reaction Time 2 - 4 hours1 - 2 hours
Key Side Products Mono-Grignard, Wurtz coupling productsDi-Grignard (minor), unreacted starting material
Estimated Yield 70-85%80-95% (for selective conversion)

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, basic, and moisture-sensitive.[2] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot or cooled under a stream of inert gas.[3] Anhydrous solvents are essential for success.[4]

Protocol 1: Formation of 3,5-Bis(bromomagnesio)-tert-butylbenzene (Di-Grignard)

This protocol describes the direct insertion of magnesium to form the di-Grignard reagent, a powerful difunctional nucleophile.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Iodine (one small crystal for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Reflux condenser and dropping funnel

  • Inert gas supply (N₂ or Ar)

  • Magnetic stirrer and heat source

Experimental Workflow Diagram:

G prep Preparation Oven-dry all glassware. Assemble apparatus under N₂. Add Mg turnings and I₂ crystal to flask. init Initiation Add anhydrous THF. Add a small portion of substrate solution. Warm gently to initiate. Observe color change and bubbling. prep->init add Addition Add remaining substrate solution dropwise. Maintain a gentle reflux. init->add react Reaction Stir at reflux for 2-4 hours. Monitor conversion (e.g., by quenching an aliquot). Cool to room temperature. add->react final Product Dark grey/brown solution of the di-Grignard reagent is ready for use. react->final

Caption: Workflow for the preparation of the di-Grignard reagent.

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and an inert gas inlet.

  • Magnesium Activation: Place magnesium turnings (2.2 eq.) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor dissipates.[5] This process activates the magnesium surface.[4] Allow the flask to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion of the substrate solution (approx. 10%) to the activated magnesium. The reaction is indicated by gentle bubbling and the disappearance of the brown iodine color. Gentle warming may be required to start the reaction.[2]

  • Addition: Once the reaction has initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure full conversion. The reaction mixture will typically appear as a dark grey or brown solution.

  • Usage: Cool the solution to room temperature. The resulting di-Grignard reagent is not isolated and should be used immediately in the subsequent synthetic step.

Protocol 2: Selective Formation of 3-Bromo-5-(tert-butyl)phenylmagnesium bromide (Mono-Grignard)

This protocol utilizes a halogen-magnesium exchange reaction for the selective formation of the mono-Grignard reagent, which is ideal for sequential functionalization.[3]

Materials and Reagents:

  • This compound

  • Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask with thermometer

  • Inert gas supply (N₂ or Ar)

  • Syringes for liquid transfer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a thermometer, a rubber septum, a magnetic stir bar, and an inert gas inlet.

  • Substrate Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Addition: Slowly add isopropylmagnesium chloride solution (1.05 eq.) dropwise via syringe over 30 minutes. It is crucial to maintain the internal temperature below -10 °C during the addition to ensure selectivity.[3]

  • Reaction: Stir the reaction mixture at -15 °C for 1-2 hours.

  • Monitoring (Optional): To confirm the formation of the mono-Grignard reagent, a small aliquot can be withdrawn, quenched with a proton source (e.g., saturated aq. NH₄Cl), and analyzed by GC-MS to check for the presence of 1-bromo-3-tert-butylbenzene.[3]

  • Usage: The resulting mono-Grignard solution is highly reactive and should be used immediately for the next reaction step, typically at low temperature.

Applications in Drug Development and Synthesis

The Grignard reagents derived from this compound are versatile intermediates.

  • Di-Grignard Reagent: This reagent can act as a "molecular linchpin," reacting with two electrophiles to form macrocycles or bridged aromatic systems. It is particularly useful in the synthesis of complex ligands for metal-catalyzed reactions or as a core scaffold for building libraries of compounds in drug discovery. For instance, reaction with dihaloalkanes can lead to the formation of novel carbocycles.

  • Mono-Grignard Reagent: The selective formation of the mono-Grignard reagent allows for sequential, differentiated functionalization of the aromatic ring. This is a powerful strategy in multi-step syntheses where different functionalities need to be introduced at specific positions. For example, the Grignard moiety can be reacted with an aldehyde, and the remaining bromine atom can subsequently be used in a palladium-catalyzed cross-coupling reaction, enabling the rapid construction of complex molecular frameworks.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate (Protocol 1) 1. Inactive magnesium surface due to oxide layer.[1] 2. Presence of moisture in glassware or solvent.[5] 3. Impure starting halide.1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[5] 2. Ensure all glassware is flame- or oven-dried and solvents are strictly anhydrous. 3. Purify the dibromobenzene substrate if necessary.
Low Yield or Formation of Side Products 1. Wurtz Coupling: Grignard reagent reacts with unreacted halide.[5] 2. Quenching: Reaction with trace water or acidic protons.1. Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain strict anhydrous and inert conditions throughout the procedure.
Poor Selectivity (Protocol 2) 1. Reaction temperature is too high. 2. Addition of i-PrMgCl is too fast.1. Carefully maintain the reaction temperature below -10 °C. 2. Ensure slow, dropwise addition of the i-PrMgCl solution.

References

Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-tert-butylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1,3-dibromo-5-tert-butylbenzene with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

This compound serves as a versatile building block, allowing for selective mono- or di-alkynylation, leading to a diverse range of functionalized aromatic compounds. The tert-butyl group provides solubility and steric bulk, which can be advantageous in the design of novel organic materials and pharmaceutical intermediates.

General Reaction Scheme

The Sonogashira coupling of this compound can be controlled to yield either mono- or di-alkynylated products, depending on the stoichiometry of the reagents and the reaction conditions.

Mono-alkynylation: this compound + 1 eq. Terminal Alkyne → 1-Alkynyl-3-bromo-5-tert-butylbenzene

Di-alkynylation: this compound + ≥2 eq. Terminal Alkyne → 1,3-Di-alkynyl-5-tert-butylbenzene

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These examples are based on established procedures for similar aryl bromides and may require optimization for specific substrates and scales.

Table 1: Mono-alkynylation of this compound

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6512~70-80
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene708~85-95
31-HexynePd(OAc)₂ / XPhosCs₂CO₃Dioxane10016~60-75
4Propargyl alcoholPdCl₂(dppf) / CuIDBUDMF8010~50-65

Table 2: Di-alkynylation of this compound

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Toluene8024~80-90
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene9016~90
31-HexynePd(OAc)₂ / XPhosCs₂CO₃Dioxane11024~55-70
4Propargyl alcoholPdCl₂(dppf) / CuIDBUDMF9018~40-55

Experimental Protocols

The following are representative experimental protocols for the mono- and di-alkynylation of this compound. These protocols are based on general procedures and may require optimization.

Protocol 1: Mono-Sonogashira Coupling with Phenylacetylene

This procedure details the copper-palladium co-catalyzed mono-alkynylation of this compound. The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.

Materials and Reagents:

ReagentMolecular FormulaM.W. ( g/mol )Stoichiometry (eq.)Sample Amount (1 mmol scale)
This compoundC₁₀H₁₂Br₂292.011.0292 mg
PhenylacetyleneC₈H₆102.141.1112.4 mg (118 µL)
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(P(C₆H₅)₃)₂701.900.02 (2 mol%)14.0 mg
Copper(I) IodideCuI190.450.04 (4 mol%)7.6 mg
Triethylamine (Et₃N)(C₂H₅)₃N101.193.0303.6 mg (418 µL)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-10 mL

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (292 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

  • Add phenylacetylene (118 µL, 1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain 1-bromo-3-tert-butyl-5-(phenylethynyl)benzene.

Protocol 2: Di-Sonogashira Coupling with Trimethylsilylacetylene

This procedure details the copper-palladium co-catalyzed di-alkynylation of this compound.

Materials and Reagents:

ReagentMolecular FormulaM.W. ( g/mol )Stoichiometry (eq.)Sample Amount (1 mmol scale)
This compoundC₁₀H₁₂Br₂292.011.0292 mg
TrimethylsilylacetyleneC₅H₁₀Si98.222.5245.6 mg (356 µL)
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.05 (5 mol%)57.8 mg
Copper(I) IodideCuI190.450.10 (10 mol%)19.0 mg
Diisopropylamine (i-Pr₂NH)C₆H₁₅N101.195.0506.0 mg (708 µL)
Toluene, anhydrousC₇H₈92.14-15 mL

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (292 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.10 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (15 mL) and diisopropylamine (708 µL, 5.0 mmol).

  • Add trimethylsilylacetylene (356 µL, 2.5 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane eluent) to yield 1,3-bis((trimethylsilyl)ethynyl)-5-tert-butylbenzene.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)L₂(C≡CR) transmetalation->product_complex product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation Transfers Acetylide cu_halide Cu(I)Br cu_acetylide->cu_halide Regenerates Cu(I) alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental_Workflow start Start: Assemble Reactants reaction Inert Atmosphere Reaction (Heating & Stirring) start->reaction Add Solvents & Base monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring Take Aliquots monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Application Notes and Protocols: Synthesis of Functionalized m-Xylene Derivatives Using 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized m-xylene scaffolds are crucial building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Their specific substitution pattern allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. 1,3-Dibromo-5-tert-butylbenzene is a versatile starting material for accessing a wide range of these derivatives. The two bromine atoms can be selectively or sequentially functionalized through various cross-coupling reactions, and the sterically bulky tert-butyl group can influence the conformation of the final molecule and provide metabolic stability.

This document provides detailed protocols for the synthesis of functionalized m-xylene derivatives from this compound, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are widely used in medicinal chemistry due to their broad functional group tolerance and high yields.

Synthetic Pathways and Methodologies

The primary strategies for the functionalization of this compound involve sequential palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, it is possible to achieve mono- or di-substitution, leading to a diverse array of products.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2]

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst - Base (e.g., K2CO3) - Solvent (e.g., Ethanol/Water) heat Heat the mixture (e.g., reflux) reagents->heat 1. monitor Monitor progress by TLC heat->monitor 2. cool Cool to room temperature monitor->cool 3. extract Aqueous workup and extraction with organic solvent cool->extract 4. purify Purify by column chromatography extract->purify 5.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Monofunctionalization via Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).[1]

  • Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and water (5 mL).[1]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[3][4][5] This reaction is highly versatile and accommodates a wide range of amine coupling partners.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L2 pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition (Ar-Br) amine_complex Amine Complex pd_complex->amine_complex Amine Coordination (R2NH) product_complex Product Complex amine_complex->product_complex Deprotonation (Base) product_complex->pd0 Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Monofunctionalization via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction's progress using TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of functionalized m-xylene derivatives from this compound. Yields are indicative and may vary based on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Bromo-5-tert-butyl-1,1'-biphenyl85-95
24-Methoxyphenylboronic acid3-Bromo-5-tert-butyl-4'-methoxy-1,1'-biphenyl80-90
34-Cyanophenylboronic acid4'-(3-Bromo-5-tert-butylphenyl)benzonitrile75-85
4Thiophene-2-boronic acid2-(3-Bromo-5-tert-butylphenyl)thiophene70-80

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineProductYield (%)
1Morpholine4-(3-Bromo-5-tert-butylphenyl)morpholine80-95
2AnilineN-(3-Bromo-5-tert-butylphenyl)aniline70-85
3BenzylamineN-Benzyl-3-bromo-5-tert-butylaniline75-90
4Pyrrolidine1-(3-Bromo-5-tert-butylphenyl)pyrrolidine85-95

Applications in Drug Development

The derivatives synthesized from this compound are valuable intermediates in drug discovery. The m-xylene core provides a rigid scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation.[6][7] For example, diaryl ethers and biaryl compounds synthesized via these methods are common motifs in kinase inhibitors and other targeted therapies. The ability to introduce nitrogen-containing heterocycles through Buchwald-Hartwig amination is particularly important, as these groups are prevalent in many biologically active molecules.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable; keep away from ignition sources.

  • Aryl halides and some amines can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each reagent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Functionalization of 1,3-Dibromo-5-tert-butylbenzene via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 1,3-dibromo-5-tert-butylbenzene. The primary method detailed is the monolithiation of the starting material via lithium-halogen exchange, followed by quenching with various electrophiles to yield monosubstituted products. This approach offers a versatile platform for the synthesis of novel 3-bromo-5-tert-butylphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Overview and Reaction Principle

The selective functionalization of this compound is achieved through a lithium-halogen exchange reaction. This process involves the treatment of the dibromo compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The organolithium reagent selectively replaces one of the bromine atoms with a lithium atom, forming a highly reactive aryllithium intermediate. This intermediate can then be trapped by a wide range of electrophiles to introduce a desired functional group at that position. The bulky tert-butyl group sterically hinders the ortho positions, directing the lithiation to one of the bromine-substituted carbons. Due to the statistical equivalence of the two bromine atoms, a single monolithiated species is predominantly formed.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and react violently with water and air. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). It is highly recommended that researchers familiarize themselves with safe handling techniques for pyrophoric reagents before conducting these experiments.[1]

General Protocol for Monolithiation of this compound

This general procedure outlines the formation of the 3-bromo-5-tert-butylphenyllithium intermediate. The subsequent sections will detail the quenching of this intermediate with specific electrophiles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add this compound (1.0 equivalent).

  • Under a positive pressure of inert gas, dissolve the starting material in anhydrous THF or Et₂O (to a concentration of 0.2-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange. The formation of the aryllithium species can often be observed by a color change.

  • The freshly prepared solution of 3-bromo-5-tert-butylphenyllithium is now ready for reaction with an electrophile.

Functionalization with Electrophiles: Specific Protocols

The following protocols detail the reaction of the in situ generated 3-bromo-5-tert-butylphenyllithium with various classes of electrophiles.

2.2.1. Synthesis of 3-Bromo-5-tert-butylbenzaldehyde via Formylation with N,N-Dimethylformamide (DMF)

  • Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-bromo-5-tert-butylbenzaldehyde.

2.2.2. Synthesis of (3-Bromo-5-tert-butylphenyl)methanols via Reaction with Aldehydes and Ketones

  • Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add the desired aldehyde or ketone (1.1 equivalents), either neat or as a solution in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • After filtration and solvent removal, purify the resulting alcohol by flash column chromatography.

2.2.3. Synthesis of 3-Bromo-5-tert-butylbenzoic Acid via Carboxylation with Carbon Dioxide (CO₂)

  • Following the general monolithiation protocol (Section 2.1), bubble dry carbon dioxide gas through the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C for 1-2 hours, or pour the aryllithium solution onto an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water.

  • Make the aqueous layer acidic (pH ~2) by the addition of 1M hydrochloric acid (HCl).

  • Extract the carboxylic acid product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude 3-bromo-5-tert-butylbenzoic acid, which can be further purified by recrystallization or column chromatography.

2.2.4. Synthesis of (3-Bromo-5-tert-butylphenyl)silanes via Reaction with Chlorosilanes

  • Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add the desired chlorosilane (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with a non-polar organic solvent such as hexanes or diethyl ether.

  • Wash the combined organic layers with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude silylated product, which can be purified by distillation or column chromatography.

2.2.5. Synthesis of 3-Bromo-5-tert-butylphenyl Disulfides via Reaction with Disulfides

  • Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add a solution of a disulfide (e.g., dimethyl disulfide, 1.2 equivalents) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • After filtration and removal of the solvent, purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and rigorous exclusion of air and moisture.

Table 1: Reaction Conditions for Monolithiation

ParameterCondition
Starting MaterialThis compound
Lithiating Agentn-Butyllithium (n-BuLi)
Equivalents of n-BuLi1.0 - 1.1
SolventAnhydrous THF or Et₂O
Temperature-78 °C
Reaction Time1 - 2 hours

Table 2: Functionalization of 3-Bromo-5-tert-butylphenyllithium

ElectrophileProduct Functional GroupTypical Yield Range (%)
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)60 - 80
Aldehydes/KetonesSecondary/Tertiary Alcohol70 - 90
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)75 - 95
Chlorotrimethylsilane (TMSCl)Trimethylsilyl (-SiMe₃)80 - 95
Dimethyl disulfide (MeSSMe)Methylthioether (-SMe)65 - 85

Visualizations

Reaction Pathway

Lithiation_Functionalization start This compound intermediate 3-Bromo-5-tert-butylphenyllithium start->intermediate  n-BuLi, THF  -78 °C product Functionalized Product (3-Bromo-5-tert-butylphenyl-E) intermediate->product electrophile Electrophile (E+) electrophile->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Flame-dry glassware under vacuum inert Establish inert atmosphere (Ar/N2) setup->inert dissolve Dissolve starting material in anhydrous THF inert->dissolve cool Cool to -78 °C dissolve->cool lithiation Add n-BuLi dropwise cool->lithiation stir_lith Stir for 1-2 h at -78 °C lithiation->stir_lith add_elec Add electrophile stir_lith->add_elec warm Warm to room temperature add_elec->warm quench Quench reaction warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

References

Application Notes: Synthesis of Substituted Benzenes Using 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dibromo-5-tert-butylbenzene is a versatile and valuable building block in modern organic synthesis, particularly for the construction of polysubstituted aromatic compounds. Its structure, featuring two reactive bromine atoms positioned meta to each other and a sterically demanding tert-butyl group, allows for selective and sequential functionalization. The tert-butyl group enhances solubility in organic solvents and directs substitution patterns through steric hindrance. This document provides detailed protocols and application data for the use of this compound in key synthetic transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science.

Key Synthetic Applications

The two bromine atoms on the benzene ring can be functionalized selectively or sequentially using a variety of modern synthetic methods. The most common applications involve initial monofunctionalization, leaving the second bromine available for subsequent transformations.

Selective Monofunctionalization via Metal-Halogen Exchange

One of the most straightforward methods for selectively functionalizing one of the C-Br bonds is through metal-halogen exchange at low temperatures. The resulting organometallic intermediate (organolithium or Grignard reagent) can then be trapped with a suitable electrophile.

Workflow for Selective Monofunctionalization

G start This compound in dry ether reagent Add n-Butyllithium @ -78 °C start->reagent intermediate Mono-lithiated Intermediate reagent->intermediate electrophile Quench with Electrophile (e.g., DMF, Weinreb amide) intermediate->electrophile workup Aqueous Work-up (e.g., sat. NH4Cl) electrophile->workup product Monofunctionalized Product workup->product

Caption: General workflow for selective monofunctionalization.

Experimental Protocol 1: Synthesis of 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone

This protocol details the selective monolithiation of this compound followed by quenching with N-methoxy-N-methylacetamide (Weinreb amide) to yield a ketone.[1]

Reaction Scheme:

This compound → (in presence of 1. n-BuLi, ether, -78°C; 2. N-methoxy-N-methylacetamide) → 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 17.0 mmol) and 100 mL of anhydrous diethyl ether.

  • Cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equivalents, 18.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add N-methoxy-N-methylacetamide (2.4 mL, 22.1 mmol) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Add water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the organic extracts, wash with water (2 x 200 mL) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:28 v/v) to yield the pure product.

Quantitative Data:

ReactantReagentsProductYieldReference
This compound1. n-BuLi, ether, -78 °C2. N-methoxy-N-methylacetamide1-(3-Bromo-5-(tert-butyl)phenyl)ethanone~75%[1]
This compound1. i-PrMgCl, THF2. Dimethylformamide (DMF)3-Bromo-5-(tert-butyl)benzaldehydeHigh[2]
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern medicinal chemistry and materials science.[3]

Key Cross-Coupling Methodologies

G start_node This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start_node->suzuki Pd Cat. Base sonogashira Sonogashira Coupling (Terminal Alkyne) start_node->sonogashira Pd/Cu Cat. Base buchwald Buchwald-Hartwig Amination (R₂NH) start_node->buchwald Pd Cat. Base product_biaryl m-Terphenyl Derivatives (C-C Bond) suzuki->product_biaryl product_alkyne Aryl-Alkynes (C-C Bond) sonogashira->product_alkyne product_amine Aryl-Amines (C-N Bond) buchwald->product_amine G pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Lₙ(Ar)Pd(II)-Br oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R₂NH pd2_amido [Lₙ(Ar)Pd(II)-NHR₂]⁺ amine_coord->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amido_neutral Lₙ(Ar)Pd(II)-NR₂ deprotonation->pd2_amido_neutral reductive_elim Reductive Elimination pd2_amido_neutral->reductive_elim reductive_elim->pd0 Ar-NR₂

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed mono-functionalization of 1,3-dibromo-5-tert-butylbenzene. The protocols cover four key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and the Heck reaction. Given the nature of the starting material, these protocols are designed to achieve selective mono-substitution, a crucial technique in the synthesis of complex organic molecules from readily available building blocks.

The selective functionalization of dihaloarenes is a powerful strategy in medicinal chemistry and materials science, allowing for the stepwise introduction of different substituents. This compound offers two reactive sites that can be sequentially addressed to create a diverse range of molecular architectures. The protocols provided herein are based on established methodologies for similar dihalogenated aromatic compounds and serve as a robust starting point for further optimization.

I. Suzuki-Miyaura Coupling: Mono-Arylation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, a selective mono-arylation can be achieved by carefully controlling the stoichiometry of the reagents.

Representative Quantitative Data for Mono-Suzuki Coupling

The following table summarizes representative reaction conditions and outcomes for the mono-Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane/H₂O100892
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O901678

Experimental Protocol: Mono-Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 5 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-tert-butyl-1,1'-biphenyl.

Suzuki Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: This compound Phenylboronic acid Pd(PPh3)4, K2CO3 inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent Mixture inert->solvent heat Heat to 80°C and Stir for 12h solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 3-bromo-5-tert-butyl-1,1'-biphenyl purify->product

Caption: Workflow for Mono-Suzuki Coupling.

II. Sonogashira Coupling: Mono-Alkynylation

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Selective mono-alkynylation of this compound can be achieved, providing a valuable intermediate for further diversification.

Representative Quantitative Data for Mono-Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60688
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF50882
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (4)Et₃NToluene701090

Experimental Protocol: Mono-Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite®, and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-(3-bromo-5-tert-butylphenyl)-2-phenylethyne.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Br(L2) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)-C≡CR(L2) pd2_aryl->pd2_alkynyl Transmetalation (from Cu-C≡CR) pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Base, CuI cu_acetylide->pd2_aryl Transmetalation

Caption: Sonogashira Catalytic Cycle.

III. Buchwald-Hartwig Amination: Mono-Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] Selective mono-amination of this compound can be achieved to synthesize valuable aniline derivatives.

Representative Quantitative Data for Mono-Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102487
3n-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901691

Experimental Protocol: Mono-amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Remove the Schlenk tube from the glovebox.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100°C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(3-bromo-5-tert-butylphenyl)morpholine.

Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification catalyst Add Pd2(dba)3, XPhos, NaOtBu reagents Add Substrate, Solvent, Amine catalyst->reagents heat Heat to 100°C for 18h reagents->heat cool Cool and Dilute heat->cool filter Filter through Celite cool->filter extract Wash with Water/Brine filter->extract purify Dry, Concentrate, and Purify extract->purify product 4-(3-bromo-5-tert-butylphenyl)morpholine purify->product

Caption: Buchwald-Hartwig Amination Workflow.

IV. Heck Reaction: Mono-Vinylation

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[2][3] Selective mono-vinylation of this compound can be accomplished to introduce an alkene functionality.

Representative Quantitative Data for Mono-Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcNMP1201882
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1102070

Experimental Protocol: Mono-Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100°C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford (E)-1-(3-bromo-5-tert-butylphenyl)-2-phenylethene.

Heck Reaction Catalytic Cycle

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Br(L2) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_insertion RCH2-CH(Ar)-Pd(II)-Br(L2) pd2_aryl->pd2_insertion Olefin Insertion (RCH=CH2) product Ar-CH=CHR pd2_insertion->product h_pd_br H-Pd(II)-Br(L2) pd2_insertion->h_pd_br β-Hydride Elimination h_pd_br->pd0 Reductive Elimination (Base)

Caption: Heck Reaction Catalytic Cycle.

References

Application Notes and Protocols for the Mono-functionalization of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective mono-functionalization of 1,3-dibromo-5-tert-butylbenzene. This versatile building block is a key intermediate in the synthesis of a variety of compounds relevant to pharmaceutical and materials science research. The protocols herein describe methodologies for monolithiation followed by electrophilic quench, as well as palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Quantitative data is summarized in tables for easy comparison of methods, and reaction pathways and workflows are illustrated with diagrams.

Introduction

This compound is a symmetrically substituted aromatic compound that offers two reactive sites for functionalization. The selective reaction at one of these positions to generate mono-substituted products is a crucial step in the synthesis of complex molecules with specific substitution patterns. The tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, which can be exploited to achieve selectivity in various reactions. The resulting mono-functionalized products are valuable intermediates for the development of new pharmaceuticals, agrochemicals, and organic materials. This document outlines reliable protocols for achieving selective mono-functionalization through several key synthetic strategies.

Mono-functionalization via Lithiation and Electrophilic Quench

Selective monolithiation of this compound can be achieved by using one equivalent of an organolithium reagent at low temperature, followed by the addition of an electrophile. This method allows for the introduction of a variety of functional groups.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone

This protocol describes the monolithiation of this compound followed by quenching with N-methoxy-N-methylacetamide to yield the corresponding acetophenone derivative.[1]

  • Materials: this compound, n-Butyllithium (n-BuLi), N-methoxy-N-methylacetamide, Anhydrous diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirring solution of this compound (5.0 g, 17.0 mmol) in dry Et₂O at -78°C under a nitrogen atmosphere, add n-Butyllithium (1.1 equiv.) dropwise.

    • Stir the reaction mixture for 30 minutes at -78°C.

    • Add N-methoxy-N-methylacetamide (2.4 ml, 22.1 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Add water and extract the mixture with Et₂O (2 x 150 ml).

    • Wash the combined organic extracts with water (2 x 200 ml), dry with MgSO₄, and evaporate the solvent to give the crude product.

    • Purify the crude product by silica gel flash column chromatography using an ethyl acetate: n-hexane mixture (v:v = 1:28) as the eluent to give 1-(3-bromo-5-(tert-butyl)phenyl)ethanone.[1]

Protocol 1.2: Synthesis of 3-Bromo-5-tert-butylbenzaldehyde (General Procedure)

This protocol outlines a general procedure for the formylation of this compound via monolithiation and quenching with N,N-dimethylformamide (DMF).

  • Materials: this compound, n-Butyllithium (n-BuLi), N,N-dimethylformamide (DMF), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (1M), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous THF at -78°C under a nitrogen atmosphere.

    • Add n-BuLi (1.05 equiv.) dropwise and stir the mixture for 1 hour at -78°C.

    • Add anhydrous DMF (1.2 equiv.) and continue stirring at -78°C for 2 hours.

    • Warm the reaction to room temperature and quench with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 1.3: Synthesis of 3-Bromo-5-tert-butylbenzoic Acid (General Procedure)

This protocol describes the general synthesis of the corresponding benzoic acid by monolithiation and quenching with carbon dioxide (CO₂).

  • Materials: this compound, n-Butyllithium (n-BuLi), Dry carbon dioxide (CO₂), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (1M), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous THF at -78°C under a nitrogen atmosphere.

    • Add n-BuLi (1.05 equiv.) dropwise and stir the mixture for 1 hour at -78°C.

    • Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Acidify the reaction mixture with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation
Protocol Electrophile Product Yield (%) Reference
1.1N-methoxy-N-methylacetamide1-(3-Bromo-5-(tert-butyl)phenyl)ethanoneNot specified[1]
1.2N,N-dimethylformamide (DMF)3-Bromo-5-tert-butylbenzaldehydeTypically moderate to highGeneral Method
1.3Carbon Dioxide (CO₂)3-Bromo-5-tert-butylbenzoic acidTypically moderate to highGeneral Method

Workflow Diagram

monolithiation_workflow start This compound lithiation Monolithiation (n-BuLi, -78°C) start->lithiation intermediate Aryl Lithium Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench workup Aqueous Workup & Purification quench->workup electrophiles Electrophiles: - N-methoxy-N-methylacetamide - DMF - CO₂ electrophiles->quench product Mono-functionalized Product workup->product

Caption: Workflow for mono-functionalization via lithiation and electrophilic quench.

Palladium-Catalyzed Mono-Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, selective mono-functionalization of this compound can be achieved.

Experimental Protocols

Protocol 2.1: Mono-Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general procedure for the mono-arylation of this compound with a boronic acid.

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (0.9-1.0 equiv.), palladium catalyst (1-5 mol%), and base (2-3 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent.

    • Heat the reaction mixture at the appropriate temperature (typically 80-120°C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2.2: Mono-Buchwald-Hartwig Amination (General Procedure)

This protocol provides a general method for the mono-amination of this compound with a primary or secondary amine.

  • Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, K₃PO₄), Anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.2-2.0 equiv.).

    • Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

    • Add the anhydrous solvent.

    • Degas the mixture by several vacuum/inert gas cycles.

    • Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography.

Protocol 2.3: Mono-Sonogashira Coupling (General Procedure)

This protocol describes a general method for the mono-alkynylation of this compound with a terminal alkyne.

  • Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the palladium catalyst (1-5 mol%), CuI (1-10 mol%), and the base.

    • Degas the mixture with an inert gas.

    • Add the terminal alkyne (0.9-1.1 equiv.) and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, dilute the reaction mixture with an organic solvent and filter through Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography.

Protocol 2.4: Mono-Cyanation (General Procedure)

This protocol outlines a general procedure for the mono-cyanation of this compound.

  • Materials: this compound, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (e.g., dppf), Solvent (e.g., DMF, DMA).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the cyanide source (0.5-1.0 equiv.), palladium catalyst (1-5 mol%), and ligand (if necessary).

    • Add the degassed solvent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-140°C).

    • Monitor the reaction progress.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

    • Wash the filtrate with an aqueous solution (e.g., sodium bicarbonate or ammonia) to remove excess cyanide.

    • Dry the organic layer and concentrate.

    • Purify the product by column chromatography.

Data Presentation
Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Moderate to High
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene100Moderate to High
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-60Moderate to High
CyanationZn(CN)₂Pd(PPh₃)₄-DMF120Moderate to High

Note: Yields are general estimates and can vary significantly based on the specific substrates and reaction conditions.

Reaction Pathway Diagram

cross_coupling_pathways start This compound suzuki Suzuki-Miyaura (ArB(OH)₂, Pd cat., Base) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat., Ligand, Base) start->buchwald sonogashira Sonogashira (R-C≡CH, Pd/Cu cat., Base) start->sonogashira cyanation Cyanation (CN source, Pd cat.) start->cyanation product_suzuki 3-Aryl-1-bromo-5-tert-butylbenzene suzuki->product_suzuki product_buchwald 3-Amino-1-bromo-5-tert-butylbenzene buchwald->product_buchwald product_sonogashira 3-Alkynyl-1-bromo-5-tert-butylbenzene sonogashira->product_sonogashira product_cyanation 3-Bromo-5-tert-butylbenzonitrile cyanation->product_cyanation

Caption: Pathways for palladium-catalyzed mono-cross-coupling reactions.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.

  • Cyanide Salts: Zinc cyanide and other cyanide sources are highly toxic. Handle in a well-ventilated fume hood with appropriate PPE. Quench any residual cyanide with an oxidizing agent (e.g., bleach) before disposal.

  • Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and should be handled with care.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the selective mono-functionalization of this compound. The choice of method will depend on the desired functional group to be introduced. Lithiation followed by electrophilic quench offers a versatile route to a wide range of derivatives, while palladium-catalyzed cross-coupling reactions provide efficient methods for the formation of C-C and C-heteroatom bonds. These application notes should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Applications of 1,3-Dibromo-5-tert-butylbenzene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-tert-butylbenzene is a substituted aromatic compound that holds potential as a versatile building block in the synthesis of advanced materials. Its dibromo functionality allows for various cross-coupling reactions, enabling the construction of complex molecular architectures such as conjugated polymers, dendrimers, and macrocycles. The presence of the bulky tert-butyl group can impart desirable properties to the resulting materials, including enhanced solubility, modified morphology, and controlled intermolecular interactions. This document aims to provide an overview of the potential applications of this compound in materials science, along with generalized experimental protocols for its utilization.

Note: Extensive literature searches did not yield specific examples of the use of this compound in the synthesis of materials for organic electronics, microporous organic polymers, or other advanced applications. Therefore, the following protocols are based on general methodologies for similar dibromo-aromatic compounds and should be considered as starting points for research and development.

Potential Applications

The unique structure of this compound makes it a candidate for the following areas of materials science:

  • Conjugated Polymers for Organic Electronics: The dibromo functionality allows for its incorporation into conjugated polymer backbones through polymerization reactions like Suzuki or Sonogashira coupling. The meta-linkage and the bulky tert-butyl group could lead to polymers with wide bandgaps, deep HOMO levels, and amorphous morphologies, which are desirable for applications in organic light-emitting diodes (OLEDs) as host materials or hole-transporting materials.

  • Microporous Organic Polymers (MOPs): The rigid structure and the presence of the bulky tert-butyl group could be exploited to create polymers with intrinsic microporosity. Such materials are of interest for gas storage, separation, and catalysis.

  • Dendrimers and Macrocycles: As a difunctional building block, it can be used in the iterative synthesis of dendrimers or in cyclization reactions to form macrocycles. The tert-butyl group can influence the overall shape and solubility of these complex architectures.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions that can be employed with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for achieving desired results with this specific monomer.

Suzuki Coupling Polymerization

This protocol describes a general procedure for the synthesis of a conjugated polymer via Suzuki coupling.

Reaction Scheme:

Suzuki_Coupling reactant1 Br-Ar(tBu)-Br (this compound) product -[Ar(tBu)-Ar']n- (Polymer) reactant1:e->product:w Pd(0)/Ligand Base, Solvent, Heat plus + reactant2 Ar'-(B(OR)2)2 (Aryl diboronic acid/ester) arrow Pd catalyst, Base

General Suzuki Polymerization Workflow

Materials:

  • This compound

  • An appropriate aryldiboronic acid or ester comonomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., P(o-tol)₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the aryldiboronic acid/ester comonomer (1.0 eq.), the palladium catalyst (1-5 mol%), and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and the base (2-4 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

  • Filter the polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction or by dissolving it in a good solvent and re-precipitating.

  • Dry the polymer under vacuum to a constant weight.

Sonogashira Coupling Polymerization

This protocol provides a general method for synthesizing a poly(arylene ethynylene) using this compound.

Reaction Scheme:

Sonogashira_Coupling reactant1 Br-Ar(tBu)-Br (this compound) product -[Ar(tBu)-C≡C-Ar'-C≡C]n- (Polymer) reactant1:e->product:w Pd(PPh3)2Cl2/CuI Base, Solvent, Heat plus + reactant2 HC≡C-Ar'-C≡CH (Aryl diacetylene) arrow Pd/Cu catalyst, Base

General Sonogashira Polymerization Workflow

Materials:

  • This compound

  • An appropriate aryl diacetylene comonomer

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., Toluene, THF)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the aryl diacetylene comonomer (1.0 eq.), the palladium catalyst (1-5 mol%), CuI (1-5 mol%), and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 24-72 hours.

  • Monitor the progress of the polymerization by GPC.

  • Upon completion, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.

  • Filter and wash the polymer with methanol to remove catalysts and unreacted monomers.

  • Purify the polymer by dissolving and re-precipitating or by column chromatography if the molecular weight is low.

  • Dry the polymer under vacuum.

Data Presentation

As no specific materials synthesized from this compound have been reported in the searched literature, no quantitative data can be presented. Should research be undertaken using this monomer, the following tables provide a template for summarizing key material properties.

Table 1: Polymerization Results

Polymer IDComonomerPolymerization MethodYield (%)Mn (kDa)Mw (kDa)PDI
P1Suzuki
P2Sonogashira

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index (Mw/Mn), determined by GPC.

Table 2: Photophysical Properties

Polymer IDSolventλ_abs (nm)λ_em (nm)Φ_PL
P1
P2

λ_abs = Absorption maximum, λ_em = Emission maximum, Φ_PL = Photoluminescence quantum yield.

Table 3: Thermal Properties

Polymer IDT_d (°C) (5% weight loss)T_g (°C)
P1
P2

T_d = Decomposition temperature, T_g = Glass transition temperature, determined by TGA and DSC respectively.

Conclusion

This compound presents itself as a potentially valuable monomer for the synthesis of novel organic materials. The protocols and data table templates provided herein are intended to serve as a foundation for researchers to explore the incorporation of this building block into new material systems. The bulky tert-butyl group is anticipated to play a significant role in defining the physical and photophysical properties of the resulting polymers and macromolecules. Further experimental work is required to fully elucidate the potential of this compound in materials science.

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with Di-brominated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving di-brominated benzene substrates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sonogashira coupling of di-brominated benzenes, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

Your reaction shows poor conversion of the starting di-brominated benzene, resulting in a low yield of the alkynylated product.

Potential CauseRecommended Solutions
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere to prevent degradation.[1] Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can improve the rate of oxidative addition.[2][3][4]
Poor Substrate Reactivity Aryl bromides are less reactive than aryl iodides.[2][5] For challenging substrates, especially those with ortho-substituents causing steric hindrance, increasing the reaction temperature may be necessary.[6][7] Using a more polar solvent like DMF can sometimes enhance reaction rates.[8]
Insufficient Degassing Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[1][5] Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[9]
Inappropriate Base The amine base is crucial for deprotonating the alkyne.[1] Ensure the base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess (typically 2-5 equivalents).[10] For some systems, a stronger base might be required.
Low Reaction Temperature The oxidative addition of aryl bromides to the palladium(0) complex is often the rate-limiting step and may require elevated temperatures to proceed efficiently.[6] If starting at room temperature, consider gradually increasing the temperature to 50-100 °C.[6][11]

Issue 2: Formation of Undesired Side Products

Significant amounts of homocoupled alkyne (Glaser coupling) or di-alkynylated benzene are observed.

Potential CauseRecommended Solutions
Oxygen in the Reaction The presence of oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne.[5] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[1]
Excess Alkyne and/or Long Reaction Time When aiming for mono-alkynylation, using a large excess of the alkyne or allowing the reaction to proceed for too long can favor the formation of the di-alkynylated product. Carefully control the stoichiometry of the alkyne (e.g., 1.0-1.2 equivalents for mono-substitution). Monitor the reaction progress by TLC or GC-MS to stop it once the mono-alkynylated product is maximized.
High Catalyst Loading or Temperature Aggressive reaction conditions can sometimes lead to a loss of selectivity and the formation of the di-substituted product. Consider reducing the catalyst loading or lowering the reaction temperature to favor mono-substitution.
Copper(I) Co-catalyst The copper co-catalyst is primarily responsible for promoting Glaser coupling.[5] Consider running the reaction under copper-free conditions. This may require the use of specific palladium catalysts, ligands, or a different base.[2][5]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

A black precipitate forms in the reaction mixture, indicating that the palladium catalyst has decomposed.

Potential CauseRecommended Solutions
Impurities in Reagents or Solvents Impurities can poison the catalyst, leading to its decomposition.[1] Use high-purity, anhydrous solvents and reagents.
Inappropriate Solvent Choice Some solvents may not effectively stabilize the catalytic species. While THF is common, some anecdotal evidence suggests it can promote the formation of palladium black in certain cases.[1][9] Consider switching to a different solvent such as DMF, toluene, or simply using the amine base as the solvent.[6][8]
High Temperatures Excessive heat can cause the palladium catalyst to agglomerate and precipitate as palladium black. If heating is necessary, do so gradually and maintain the lowest effective temperature.
Ligand Dissociation The phosphine ligand stabilizes the palladium center. If the ligand dissociates, the catalyst can become unstable. Ensure an appropriate palladium-to-ligand ratio. Using bulky, electron-rich ligands can form more stable catalytic complexes.[2]

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-alkynylation of a di-brominated benzene?

Achieving selective mono-alkynylation requires careful control over reaction conditions to prevent the second bromine atom from reacting. Key strategies include:

  • Stoichiometry Control: Use a controlled amount of the terminal alkyne, typically around 1.0 to 1.2 equivalents.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS and quench the reaction once the desired mono-alkynylated product is predominantly formed.

  • Lower Temperatures: Running the reaction at a lower temperature can help improve selectivity, as the activation energy for the second coupling may not be reached.

  • Site-Selectivity: If the bromine atoms are in non-equivalent positions (e.g., ortho vs. para to a directing group), the reaction may inherently favor one site due to electronic or steric effects.[12][13]

Q2: What is the general reactivity order for the two bromine atoms on the benzene ring?

The relative reactivity of the bromine atoms depends on their positions and the presence of other substituents on the ring. Generally:

  • Electronic Effects: Electron-withdrawing groups can increase the reactivity of a C-Br bond by making the carbon more electrophilic. Conversely, electron-donating groups can decrease reactivity.

  • Steric Hindrance: A bromine atom in a sterically hindered position (e.g., ortho to a bulky group) will be less reactive than a less hindered one.[4][7] For a simple di-brominated benzene like 1,4-dibromobenzene, the two positions are equivalent until the first coupling occurs. After the first coupling, the newly introduced alkynyl group can influence the reactivity of the remaining bromine.

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established.[5] They are particularly advantageous when the homocoupling of the alkyne (Glaser coupling) is a significant issue.[5] These reactions often require specific conditions to proceed efficiently, which may include:

  • The use of palladium catalysts with bulky, electron-rich ligands (e.g., N-heterocyclic carbenes or bulky phosphines).[2]

  • Higher reaction temperatures.

  • The use of a stronger base or a different solvent system.

Q4: My reaction has stalled. What are the first things I should check?

If your reaction is not progressing, perform these initial checks:

  • Inert Atmosphere: Ensure there are no leaks in your system and that a positive pressure of inert gas is maintained.

  • Catalyst Activity: The most common culprits are inactive catalysts.[1] Consider adding a small additional amount of fresh palladium catalyst and CuI.

  • Reagent Purity: Confirm the purity and dryness of your solvent, base, and starting materials.

  • Temperature: For aryl bromides, heating is often necessary to drive the reaction to completion.[5][6]

Experimental Protocol: Selective Mono-Sonogashira Coupling of 1,4-Dibromobenzene

This protocol provides a general methodology for the selective mono-alkynylation of 1,4-dibromobenzene with phenylacetylene.

Materials:

  • 1,4-Dibromobenzene

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1,4-dibromobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS every hour.

  • Upon consumption of the starting material or when the maximum yield of the mono-alkynylated product is observed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 1-bromo-4-(phenylethynyl)benzene.

Visualizations

Experimental_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Weigh Reactants (Di-bromobenzene, Pd Catalyst, Ligand, CuI) add_solvents 2. Add Anhydrous Solvent & Base prep_reactants->add_solvents degas 3. Degas Mixture (Freeze-Pump-Thaw or Ar bubbling) add_solvents->degas add_alkyne 4. Add Terminal Alkyne degas->add_alkyne heat_stir 5. Heat and Stir (Monitor by TLC/GC-MS) add_alkyne->heat_stir quench 6. Quench Reaction heat_stir->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: A typical experimental workflow for Sonogashira coupling.

Troubleshooting_Tree Troubleshooting: Low Yield of Mono-Alkynylated Product start Low Yield of Mono-Product check_catalyst Is the catalyst active and fresh? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Solution: - Use fresh Pd/Cu catalysts. - Consider a more active ligand. check_catalyst->sol_catalyst No check_side_products Are side products observed? check_conditions->check_side_products Yes sol_temp Solution: - Increase temperature. - Ensure rigorous degassing. check_conditions->sol_temp No sol_homocoupling Glaser Homocoupling? - Improve degassing. - Consider copper-free conditions. check_side_products->sol_homocoupling sol_disub Di-substitution? - Reduce alkyne equivalents. - Lower temperature/reaction time. check_side_products->sol_disub

Caption: A decision tree for troubleshooting low product yield.

Catalytic_Cycle Simplified Catalytic Cycle for Di-brominated Benzene cluster_first_coupling First Coupling cluster_second_coupling Second Coupling (Potential) pd0 Pd(0)L₂ ox_add1 Oxidative Addition (Site 1) pd0->ox_add1 + Br-Ar-Br dibromo Br-Ar-Br trans1 Transmetalation ox_add1->trans1 + Cu-C≡C-R red_elim1 Reductive Elimination trans1->red_elim1 red_elim1->pd0 regenerates mono_product R-C≡C-Ar-Br red_elim1->mono_product ox_add2 Oxidative Addition (Site 2) mono_product->ox_add2 + Pd(0)L₂ trans2 Transmetalation ox_add2->trans2 + Cu-C≡C-R red_elim2 Reductive Elimination trans2->red_elim2 red_elim2->pd0 regenerates di_product R-C≡C-Ar-C≡C-R red_elim2->di_product

References

Technical Support Center: Optimizing Lithiation Conditions for 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective monolithiation of 1,3-Dibromo-5-tert-butylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended lithiating agent for selective monolithiation of this compound?

A1: For selective lithium-halogen exchange on aryl bromides, tert-butyllithium (t-BuLi) is generally the preferred reagent over n-butyllithium (n-BuLi). Studies on analogous compounds, such as 1-bromo-4-tert-butylbenzene, have shown that t-BuLi provides significantly higher yields of the desired lithiated product with minimal side reactions.[1][2][3][4] In contrast, n-BuLi, particularly in the presence of coordinating solvents like tetrahydrofuran (THF), can promote side reactions such as coupling.[1][2][3]

Q2: What is the optimal solvent system for this reaction?

A2: The ideal solvent system typically consists of a non-polar hydrocarbon, such as pentane or heptane, with a small amount of a coordinating ether like diethyl ether (Et₂O) or THF. This combination enhances the reactivity of the organolithium reagent while minimizing side reactions. For instance, the lithiation of 1-bromo-4-tert-butylbenzene with t-BuLi in a predominantly hydrocarbon medium containing a small quantity of ether results in yields exceeding 97%.[1][2][3][4]

Q3: At what temperature should the lithiation be performed?

A3: To ensure high selectivity and minimize side reactions, the lithiation should be carried out at low temperatures, typically -78 °C, which can be achieved with a dry ice/acetone bath. Maintaining a low temperature is critical to prevent unwanted side reactions such as benzyne formation or double lithiation.

Q4: How can I confirm the success of the lithiation before adding my electrophile?

A4: A common method to indirectly confirm the formation of the aryllithium intermediate is to take a small aliquot of the reaction mixture and quench it with a deuterated solvent, such as D₂O. Subsequent ¹H NMR analysis of the quenched sample should show a decrease in the signal corresponding to the aromatic proton at the lithiated position and the appearance of a new signal for the remaining aromatic protons, confirming the deuterium incorporation.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product after quenching with an electrophile.

Possible Cause Suggested Solution
Inactive Lithiating Agent The titer of the butyllithium solution may be lower than stated. It is recommended to titrate the butyllithium solution prior to use to determine its exact concentration.
Presence of Moisture or Protic Solvents Organolithium reagents are extremely sensitive to moisture and protic impurities. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. All solvents and reagents should be anhydrous.
Reaction Temperature Too High If the temperature rises significantly above -78 °C, the aryllithium intermediate may be unstable or undergo side reactions. Ensure the reaction vessel is well-immersed in the cooling bath and that additions are done slowly to control any exotherm.
Inefficient Lithium-Halogen Exchange If using n-BuLi, consider switching to the more reactive t-BuLi. Also, ensure the solvent system is optimized; a small amount of a coordinating ether in a hydrocarbon solvent is often beneficial.[1][2][3][4]

Problem 2: Formation of significant side products.

Possible Cause Side Product Suggested Solution
Use of n-BuLi in THF Dimerization or coupling products.Switch to t-BuLi, which is less prone to coupling reactions. Alternatively, use a non-coordinating solvent like heptane with a minimal amount of ether.[1][2][3]
Reaction Temperature Too High Benzyne-derived products.Maintain a strict low-temperature profile throughout the reaction, especially during the addition of the lithiating agent.
Excess Lithiating Agent Double lithiation product.Use only one equivalent of the lithiating agent and add it slowly to the solution of the dibromobenzene. Titrating the butyllithium is crucial for accurate stoichiometry.
Reaction with Solvent Products from the reaction of the organolithium with the solvent (e.g., THF).Avoid prolonged reaction times in coordinating solvents. Use a predominantly hydrocarbon solvent system.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Presence of Unreacted Starting Material This may indicate an incomplete reaction. Consider increasing the reaction time at low temperature or ensuring the activity of your lithiating agent.
Formation of Non-polar Side Products Non-polar byproducts can be challenging to separate from the desired product. Careful column chromatography with a suitable solvent system is often required. Consider quenching any excess organolithium reagent with a small amount of a proton source before workup to minimize the formation of octane (from n-BuLi) or isobutane/isobutene (from t-BuLi).

Data Presentation

Quantitative data for the selective monolithiation of this compound is not extensively reported. However, the following table summarizes the results from a study on the closely related model compound, 1-bromo-4-tert-butylbenzene, which can serve as a valuable guide for optimizing your reaction conditions.

Table 1: Lithiation of 1-bromo-4-tert-butylbenzene with n-BuLi and t-BuLi in Various Solvents

Lithiating AgentSolventTemperature (°C)Product(s)Yield of Lithiated Product (%)
n-BuLiHeptane0No reaction0
n-BuLiDiethyl Ether0Lithium-bromine exchangeSlow reaction
n-BuLiHeptane with catalytic THF0Lithium-bromine exchangeNearly quantitative
n-BuLiTHF0Significant coupling-
t-BuLiHeptane0No reaction0
t-BuLiHeptane with catalytic Ether (e.g., Et₂O, THF)0Lithium-bromine exchange> 97

Data adapted from studies on 1-bromo-4-tert-butylbenzene and should be used as a starting point for the optimization of this compound lithiation.[1][2][3][4]

Experimental Protocols

Recommended Protocol for Selective Monolithiation and Trapping with an Electrophile

This protocol is based on best practices for selective lithium-halogen exchange on aryl bromides.

Materials:

  • This compound

  • Anhydrous solvent (e.g., a mixture of 9:1 heptane:THF)

  • tert-Butyllithium (titrated solution in pentane)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) or triisopropyl borate)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Dissolve this compound (1.0 eq.) in the anhydrous solvent mixture (e.g., 9:1 heptane:THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of t-butyllithium (1.0 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Trapping: Slowly add the chosen electrophile (1.1-1.2 eq.) to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Experimental_Workflow A 1. Dissolve this compound in anhydrous Heptane/THF at -78 °C B 2. Add t-BuLi (1.0 eq.) dropwise at -78 °C A->B C 3. Stir for 1-2 hours at -78 °C B->C D 4. Add Electrophile (e.g., DMF) at -78 °C C->D E 5. Warm to room temperature and stir for 1-2 hours D->E F 6. Quench with saturated aq. NH4Cl E->F G 7. Aqueous Workup and Extraction F->G H 8. Purification by Column Chromatography G->H

Caption: Experimental workflow for the selective monolithiation of this compound.

Troubleshooting_Guide Start Low or No Product Yield Q1 Is the BuLi solution fresh and recently titrated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Titrate BuLi solution before use. Q1->A1_No Q2 Are all glassware and reagents strictly anhydrous? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Flame-dry glassware and use anhydrous solvents. Q2->A2_No Q3 Was the temperature maintained at -78 °C during addition? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Improve cooling and add reagents slowly to control exotherm. Q3->A3_No Q4 Are you using n-BuLi in THF? A3_Yes->Q4 A4_Yes Yes Consider switching to t-BuLi or a non-coordinating solvent to avoid coupling side reactions. Q4->A4_Yes A4_No No Q4->A4_No No Success Yield should improve. A4_No->Success

Caption: Troubleshooting decision tree for low-yield lithiation reactions.

References

Technical Support Center: Grignard Reaction with 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation from 1,3-dibromo-5-tert-butylbenzene. This can be a challenging reaction due to the presence of two bromine atoms and potential steric hindrance from the tert-butyl group.

Troubleshooting Guide

Question: My Grignard reaction with this compound is not initiating. What should I do?

Answer:

Failure to initiate is a common issue with Grignard reactions, especially with aryl bromides. Here are several steps you can take to troubleshoot this problem:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled before use. The solvent (typically THF) must be anhydrous.[1]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to expose fresh magnesium.[2]

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can help break up the oxide layer.

    • Chemical Activation:

      • Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color indicates activation.

      • Add a few drops of 1,2-dibromoethane. This will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface.

  • Localized Heating: Gently warm a small spot of the flask containing the magnesium and a small amount of the dibromobenzene solution with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once initiated.

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of another Grignar`d reagent can help to initiate the reaction.

Question: I am observing a significant amount of a high-boiling point byproduct that I suspect is from Wurtz coupling. How can I minimize this?

Answer:

Wurtz coupling is a major side reaction where the newly formed Grignard reagent reacts with the starting aryl bromide. To minimize this:

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[3]

  • Maintain Low Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a low reaction temperature, which will slow down the rate of the Wurtz coupling reaction.[3]

  • Use a Suitable Solvent: While THF is generally a good solvent for Grignard reactions, for substrates prone to Wurtz coupling, other ethers like 2-methyltetrahydrofuran (2-MeTHF) can sometimes give better results.[3]

  • Ensure Sufficient Magnesium Surface Area: Using a higher grade of magnesium turnings with a larger surface area can increase the rate of Grignard formation relative to the Wurtz coupling.

Question: I am trying to form the mono-Grignard reagent, but I seem to be getting a mixture of products, possibly including the di-Grignard. How can I improve selectivity?

Answer:

Selective formation of the mono-Grignard reagent from a dibromo compound requires careful control of stoichiometry.

  • Sub-stoichiometric Magnesium: Use a slight sub-stoichiometric amount of magnesium (e.g., 0.9 equivalents) relative to the this compound. This ensures that there is not enough magnesium to react with both bromine atoms.

  • Low Temperature: Performing the reaction at a low temperature can help to improve selectivity.

  • Alternative Methods: Consider a halogen-metal exchange reaction. For example, reacting this compound with an organolithium reagent like n-butyllithium at low temperature (-78 °C) can achieve selective mono-lithiation, which can then be used in subsequent reactions.[4] While not a Grignard reagent, it serves a similar synthetic purpose.

Frequently Asked Questions (FAQs)

What is the best solvent for preparing the Grignard reagent from this compound?

Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl bromides. It is a better solvating agent for the Grignard reagent than diethyl ether, which can lead to higher yields and reactivity. Ensure the THF is anhydrous.

How does the tert-butyl group affect the reaction?

The bulky tert-butyl group can exert steric hindrance, potentially slowing down the reaction rate compared to less substituted bromobenzenes. However, this steric bulk is generally not sufficient to completely prevent the reaction. It may also influence the relative reactivity of the two bromine atoms, although they are electronically equivalent in the starting material.

How can I confirm the formation and determine the concentration of my Grignard reagent?

The formation of the Grignard reagent is often visually indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. To determine the concentration, you can perform a titration. A common method is to take an aliquot of the Grignard solution, quench it with a known excess of iodine, and then back-titrate the remaining iodine with a standardized sodium thiosulfate solution.

Is it possible to form the di-Grignard reagent from this compound?

Yes, it is possible to form the di-Grignard reagent. To favor its formation, you would use at least two equivalents of magnesium and typically longer reaction times and potentially higher temperatures (e.g., refluxing in THF) to drive the reaction to completion. However, the formation of the di-Grignard can be more challenging and may be accompanied by more side products.

Data on Reaction Parameters

ParameterTo Favor Mono-Grignard FormationTo Favor Di-Grignard FormationTo Minimize Wurtz Coupling
Mg Stoichiometry < 1 equivalent> 2 equivalentsN/A
Temperature Low temperature (e.g., 0 °C to RT)Elevated temperature (e.g., Reflux)Low temperature (e.g., 0 °C)[3]
Addition Rate Slow, dropwise additionCan be faster after initiationSlow, dropwise addition[3]
Solvent Anhydrous THFAnhydrous THFAnhydrous THF or 2-MeTHF[3]

Experimental Protocol: Selective Mono-Grignard Formation

This protocol is a general guideline for the selective formation of 3-bromo-5-tert-butylphenylmagnesium bromide. Optimization may be required.

Materials:

  • This compound (1.0 eq.)

  • Magnesium turnings (0.9 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (about 5-10%) of this solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun until initiation occurs.

  • Addition: Once the reaction has initiated, cool the flask in an ice bath. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The completion of the reaction is indicated by the consumption of most of the magnesium.

  • Use: The resulting greyish solution of the Grignard reagent is ready to be used in the subsequent reaction step. It is recommended to determine the concentration by titration before use.

Visualizations

TroubleshootingWorkflow start Low Yield of Grignard Reagent initiation Problem with Initiation? start->initiation side_reactions Significant Side Reactions? initiation->side_reactions No anhydrous Ensure Anhydrous Conditions (Dry Glassware & Solvent) initiation->anhydrous Yes wurtz Wurtz Coupling Observed side_reactions->wurtz Yes end Consult Further Literature side_reactions->end No activation Activate Magnesium (Iodine, 1,2-Dibromoethane, Sonication) anhydrous->activation heating Apply Localized Heating activation->heating slow_addition Slow Down Addition Rate wurtz->slow_addition low_temp Maintain Low Temperature slow_addition->low_temp

Caption: Troubleshooting workflow for low yield in Grignard formation.

ReactionPathways reactant This compound mono_grignard Mono-Grignard Reagent reactant->mono_grignard + 1 eq. Mg di_grignard Di-Grignard Reagent mono_grignard->di_grignard + 1 eq. Mg wurtz_product Wurtz Coupling Product mono_grignard->wurtz_product + Reactant

Caption: Reaction pathways in the Grignard formation.

References

Technical Support Center: Synthesis of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-5-tert-butylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.

Troubleshooting Guide

Q1: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the desired this compound?

A1: Achieving selective di-bromination requires careful control of the reaction stoichiometry and conditions. Over-bromination is a common issue.

  • Stoichiometry: Ensure the molar ratio of bromine to tert-butylbenzene is precisely controlled. Using a slight excess of the substrate (tert-butylbenzene) can help minimize the formation of higher brominated species. A good starting point is a 2:1 molar ratio of bromine to tert-butylbenzene.

  • Reaction Temperature: Perform the reaction at a low temperature, typically around 0°C, to reduce the reaction rate and improve selectivity.[1] Higher temperatures can lead to increased formation of byproducts.

  • Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture over an extended period. This maintains a low concentration of bromine at any given time, favoring di-bromination over tri-bromination.

Q2: I am observing the formation of significant amounts of 1-bromo-4-tert-butylbenzene and other isomeric dibromo-tert-butylbenzenes. How can I favor the formation of the 1,3-isomer?

A2: The tert-butyl group is an ortho-, para-directing group due to its electron-donating nature. Therefore, the initial bromination of tert-butylbenzene will predominantly yield 1-bromo-4-tert-butylbenzene. Directing the second bromine atom to the meta position relative to the first bromine is challenging.

  • Starting Material: A more effective strategy to obtain the 1,3-dibromo isomer is to start with a meta-substituted precursor if possible. However, if starting from tert-butylbenzene, the reaction conditions need to be carefully optimized.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., iron powder, FeBr₃, AlCl₃) can influence isomer distribution. While iron powder is commonly used, experimenting with different Lewis acids might offer better regioselectivity in some cases.

Q3: My final product is contaminated with a compound that appears to have lost the tert-butyl group. What is this side reaction and how can I prevent it?

A3: This side reaction is likely bromo-de-tert-butylation, where a bromine atom replaces the tert-butyl group. This can occur, especially under forcing reaction conditions.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can promote the cleavage of the tert-butyl group.

  • Acid Strength: The use of very strong Lewis acids can also facilitate dealkylation. Using a milder catalyst or a smaller amount of the catalyst might reduce this side reaction. The concurrent bromo-de-protonation and bromo-de-tert-butylation have been observed in the bromination of 1,3,5-tri-tert-butylbenzene.[2]

Q4: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and yield?

A4: A slow reaction rate can be due to several factors.

  • Catalyst Activity: Ensure the Lewis acid catalyst is fresh and anhydrous. Moisture can deactivate the catalyst.

  • Reaction Temperature: While low temperatures are recommended for selectivity, if the reaction is too slow, a slight increase in temperature (e.g., to room temperature) after the initial addition of bromine at 0°C might be necessary. Monitor the reaction progress closely by TLC or GC to avoid the formation of byproducts.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is a solid like iron powder.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution in the mono-bromination of tert-butylbenzene?

A1: The non-catalytic bromination of tert-butylbenzene in 85% acetic acid at 25°C yields approximately 97.3% p-bromo-tert-butylbenzene, 1.20% o-bromo-tert-butylbenzene, and 1.47% m-bromo-tert-butylbenzene.[3] This highlights the strong para-directing effect of the tert-butyl group.

Q2: Can I use N-bromosuccinimide (NBS) for this reaction?

A2: N-bromosuccinimide (NBS) is typically used for benzylic bromination in the presence of a radical initiator. Since tert-butylbenzene lacks benzylic hydrogens, NBS is not the appropriate reagent for the electrophilic aromatic substitution required to form this compound.[4]

Q3: What is a suitable solvent for the synthesis of this compound?

A3: A non-polar, inert solvent is generally preferred for this reaction. Carbon tetrachloride (CCl₄) has been used, although due to its toxicity, alternative solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are often employed.[1]

Q4: What is the best method to purify the final product?

A4: Purification can be challenging due to the presence of isomers and other byproducts with similar physical properties.

  • Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from starting material and mono-brominated intermediates.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent such as hexane or ethanol can be an effective purification method.[1]

  • Column Chromatography: For high purity, silica gel column chromatography using a non-polar eluent like hexane or petroleum ether can separate the isomers.

Quantitative Data Summary

Side Reaction/ProductConditionYield/DistributionReference
Isomer Distribution (Mono-bromination)Non-catalytic, 85% Acetic Acid, 25°Cp-bromo: 97.3%, o-bromo: 1.20%, m-bromo: 1.47%[3]
Over-brominationBromination of 1,3,5-tri-tert-butylbenzene at 0°CSmall quantity (ca. 3% or more) of di-bromo product is inevitable[1]
Bromo-de-tert-butylationBromination of 1,3,5-tri-tert-butylbenzeneOccurs concurrently with bromo-de-protonation[2]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of electrophilic aromatic bromination. Optimization may be required.

Materials:

  • tert-Butylbenzene

  • Bromine

  • Iron powder (catalyst)

  • Dichloromethane (solvent)

  • 10% Sodium hydroxide solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add tert-butylbenzene and dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Add a catalytic amount of iron powder to the stirred solution.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete, quench the reaction by carefully adding ice-cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions Start tert-Butylbenzene MonoBromo 1-Bromo-4-tert-butylbenzene (Major Product) Start->MonoBromo + Br₂ / Fe Debromination Bromobenzene (Bromo-de-tert-butylation) Start->Debromination + Br₂ / Fe (harsh conditions) DesiredProduct This compound (Desired Product) MonoBromo->DesiredProduct + Br₂ / Fe Isomers Other Dibromo Isomers (e.g., 1,2,4- and 1,2,3-) MonoBromo->Isomers + Br₂ / Fe (minor pathways) MonoBromo->Debromination + Br₂ / Fe (harsh conditions) Tribromo Tribromo-tert-butylbenzene (Over-bromination) DesiredProduct->Tribromo + Br₂ / Fe (excess Br₂)

Caption: Synthesis pathway and potential side reactions.

This diagram illustrates the main reaction pathway from tert-butylbenzene to the desired this compound, along with the common side reactions of over-bromination, formation of other isomers, and bromo-de-tert-butylation.

References

Technical Support Center: Purification of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-Dibromo-5-tert-butylbenzene from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Incomplete reaction.Ensure the correct stoichiometry of bromine (2 equivalents) is used during the synthesis. A reduction in the amount of bromine can lead to contamination with unreacted 1,3,5-tri-tert-butylbenzene, which is very difficult to separate.[1]
Product loss during recrystallization.While recrystallization from hexane or petroleum ether can yield pure white crystals, it may lead to reduced yields.[1] Consider collecting and re-purifying mother liquors.
Inefficient extraction.After quenching the reaction, ensure thorough extraction with a suitable solvent like ethyl acetate (e.g., 3 x 100 mL).[2]
Product Contaminated with Starting Material (1,3,5-Tri-tert-butylbenzene) Incorrect bromine stoichiometry.Use of less than two equivalents of bromine will result in contamination with the starting material.[1] Separation of these two compounds is extremely difficult.[1]
Insufficient reaction time.A minimum reaction time of approximately 4 hours is recommended, though leaving it overnight can yield similar results.[1]
Presence of Di-bromo Substituted By-products Reaction temperature too high.It is crucial to perform the bromination reaction at 0°C to minimize the formation of by-products.[1] Even under optimal conditions, a small amount (around 3% or more) of the di-bromo substituted product is often unavoidable.[1]
Difficulty in Separating Isomers Steric and electronic effects.The tert-butyl group influences the regioselectivity of bromination. While the this compound is the desired product, other isomers can form. Careful control of reaction conditions is key.
Oily Product Instead of Crystals After Recrystallization Impurities preventing crystallization.The presence of unreacted starting materials or by-products can inhibit crystal formation. Attempt purification by column chromatography before recrystallization.
Incorrect solvent or cooling rate.Experiment with different crystallization solvents or a slower cooling process to encourage crystal growth.
Poor Separation During Column Chromatography Incorrect eluent system.For silica gel column chromatography, petroleum ether has been successfully used as an eluent.[2] A gradient elution might be necessary to separate compounds with similar polarities.
Column overloading.Do not exceed the loading capacity of your column. A highly concentrated, narrow band of the sample should be applied to the top of the silica gel.[3]
Improperly packed column.Ensure the silica gel is packed uniformly without any cracks or air bubbles to achieve good separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting material (1,3,5-tri-tert-butylbenzene) and over-brominated products (di-bromo substituted isomers).[1] The formation of these impurities is highly dependent on the reaction conditions, particularly the stoichiometry of bromine and the reaction temperature.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: Both recrystallization and silica gel column chromatography are effective methods. Recrystallization from hexane or petroleum ether can yield a pure product but may result in lower yields.[1] Column chromatography using silica gel and petroleum ether as the eluent is also a reliable method for obtaining the pure compound.[2]

Q3: How can I remove unreacted bromine from the reaction mixture?

A3: Excess bromine can be removed by washing the organic layer with a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[1]

Q4: What are the key parameters to control during the synthesis to ensure a cleaner reaction mixture?

A4: The two most critical parameters are:

  • Stoichiometry: Use exactly two equivalents of bromine to minimize unreacted starting material.[1]

  • Temperature: Maintain the reaction temperature at 0°C to reduce the formation of by-products.[1]

Q5: Is this compound a solid or a liquid at room temperature?

A5: It can exist as either a solid or a liquid at room temperature, with a melting point of 28°C.

Experimental Protocols

Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of hot hexane or petroleum ether.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, place the solution in an ice bath.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Silica Gel Column Chromatography Protocol
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., petroleum ether).[4] Ensure the silica bed is compact and level. Add a layer of sand on top to protect the silica surface.[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.[3]

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure if necessary to maintain a steady flow rate.

  • Monitor the Elution: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reaction_Mixture Crude Reaction Mixture Quenching Quench with Water Reaction_Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with NaOH/KOH Solution Extraction->Washing Drying Dry over MgSO4/Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Choice Choose Purification Method Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity, Lower Yield Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Good Purity & Yield Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_Impurities Identify Impurities (e.g., NMR, GC-MS) Start->Check_Impurities Starting_Material Starting Material Present? Check_Impurities->Starting_Material Over_Bromination Over-brominated Products? Starting_Material->Over_Bromination No Adjust_Stoichiometry Adjust Bromine Stoichiometry (2 eq.) Starting_Material->Adjust_Stoichiometry Yes Control_Temperature Control Reaction Temperature (0°C) Over_Bromination->Control_Temperature Yes Purification Purify via Column Chromatography Over_Bromination->Purification No Adjust_Stoichiometry->Purification Control_Temperature->Purification Pure_Product Pure Product Purification->Pure_Product

References

preventing over-bromination in the synthesis of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1,3-Dibromo-5-tert-butylbenzene, with a focus on preventing over-bromination. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of 1,3,5-tribromo-tert-butylbenzene. How can I minimize this over-bromination?

A1: Over-bromination is a common issue in electrophilic aromatic substitutions. To minimize the formation of the tribromo byproduct, consider the following strategies:

  • Stoichiometry Control: Carefully control the molar equivalents of the brominating agent. Using a precise stoichiometry of bromine (or another brominating agent) to the starting material (1-bromo-3-tert-butylbenzene or 3-tert-butylaniline) is crucial. An excess of the brominating agent will favor polysubstitution.

  • Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is temperature-dependent, and lower temperatures can increase selectivity by slowing down the overall reaction rate, allowing for better control.[1] For similar brominations, carrying out the reaction at 0°C has been shown to reduce the formation of byproducts.[1]

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring the desired dibromination over further substitution.

Q2: The reaction is incomplete, and I am recovering a large amount of the starting material. What could be the cause?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Brominating Agent: While avoiding excess is key to preventing over-bromination, too little of the brominating agent will naturally lead to an incomplete reaction. Ensure your starting materials are accurately weighed and the stoichiometry is correct.

  • Inadequate Reaction Time or Temperature: The reaction may require a longer duration or a slightly higher temperature to proceed to completion.[1] If you are running the reaction at a low temperature to prevent over-bromination, you may need to extend the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Catalyst Deactivation: If you are using a Lewis acid catalyst, it may have been deactivated by moisture or other impurities. Ensure you are using anhydrous conditions and high-purity reagents.

Q3: I am having difficulty purifying the desired this compound from the reaction mixture. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to the similar physical properties of the starting material, desired product, and byproducts.

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure (Kugelrohr apparatus) can be an effective purification method.[1]

  • Recrystallization: This technique can be highly effective for isolating the desired product, provided a suitable solvent system is identified.[1] Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: For small-scale reactions or when high purity is required, column chromatography is a viable option. A non-polar eluent system is typically used for separating aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tert-butyl group in the bromination of the aromatic ring?

A1: The tert-butyl group is an activating group in electrophilic aromatic substitution, meaning it increases the reactivity of the benzene ring towards electrophiles.[2] It is an ortho, para-director. However, due to its large steric bulk, it significantly hinders substitution at the ortho positions. This steric hindrance is advantageous in directing the incoming bromine atoms to the desired positions.

Q2: What are the common brominating agents used for this type of synthesis?

A2: Several reagents can be used for the bromination of aromatic compounds:

  • Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst like FeBr₃ or iron powder.[1][3]

  • N-Bromosuccinimide (NBS): A milder brominating agent that can be used with a catalytic amount of acid.[4] Using a less reactive brominating source can sometimes improve selectivity.[5]

Q3: Why is a Lewis acid catalyst often required for the bromination of aromatic rings?

A3: Aromatic rings, like benzene, are relatively unreactive towards electrophiles compared to alkenes.[3] A Lewis acid catalyst, such as FeBr₃, is used to polarize the Br-Br bond in molecular bromine, creating a more potent electrophile (a "Br⁺" equivalent) that can more readily attack the electron-rich aromatic ring.[3]

Quantitative Data Summary

The following table summarizes key reaction parameters and their influence on the synthesis of this compound, based on general principles of electrophilic aromatic substitution and analogous reactions.

ParameterConditionExpected Outcome on Product DistributionRationale
Bromine Equivalents 2.0 equivalentsHigher yield of this compoundStoichiometrically favors the desired product.
> 2.0 equivalentsIncreased formation of 1,3,5-tribromo-tert-butylbenzeneExcess brominating agent promotes polysubstitution.[1]
< 2.0 equivalentsIncomplete reaction, presence of starting materialInsufficient electrophile for complete conversion.
Temperature 0°CHigher selectivity for the desired productReduces the rate of over-bromination.[1]
Room TemperatureIncreased reaction rate, but lower selectivityMay lead to a higher proportion of over-brominated byproducts.
Addition of Bromine Slow, dropwiseHigher selectivityMaintains a low concentration of the electrophile.
Rapid, single portionLower selectivityA high initial concentration of bromine can increase the likelihood of polysubstitution.

Experimental Protocols

The following is an adapted experimental protocol for the synthesis of this compound from 1-bromo-3-tert-butylbenzene, based on a similar procedure for the bromination of 1,3,5-tri-tert-butylbenzene.[1]

Materials:

  • 1-bromo-3-tert-butylbenzene

  • Molecular Bromine (Br₂)

  • Iron powder

  • Carbon tetrachloride (or a suitable alternative solvent)

  • 10% Sodium hydroxide solution

  • Water

  • Magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 1-bromo-3-tert-butylbenzene in carbon tetrachloride.

  • Cool the solution to 0°C using an ice bath.

  • Add iron powder to the cooled solution.

  • Slowly add one molar equivalent of bromine to the stirred solution at 0°C.

  • Continue stirring the reaction mixture at 0°C for a minimum of 4 hours. The reaction progress can be monitored by TLC or GC.[1]

  • After the reaction is complete, pour the mixture into cold water.

  • Separate the organic layer.

  • Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted bromine, followed by washing with water until the organic layer is neutral.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain this compound.[1]

Visualizations

G Troubleshooting Over-bromination Workflow cluster_troubleshooting Troubleshooting Steps start Start: Synthesis of this compound check_product Analyze product mixture (GC/NMR). Is over-bromination significant? start->check_product reduce_br2 Reduce equivalents of brominating agent. check_product->reduce_br2 Yes success Successful Synthesis: High yield of desired product. check_product->success No lower_temp Lower reaction temperature (e.g., to 0°C). reduce_br2->lower_temp slow_addition Add brominating agent slowly. lower_temp->slow_addition rerun_reaction Re-run the reaction with optimized conditions. slow_addition->rerun_reaction rerun_reaction->check_product

Caption: A workflow for troubleshooting and minimizing over-bromination.

This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and a thorough literature review.

References

Technical Support Center: Managing Reaction Temperature for Selective Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction temperature in selective substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. Precise temperature control is paramount for achieving high selectivity and yield in substitution reactions. This guide will help you navigate the complexities of temperature management in your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during your selective substitution experiments and provides step-by-step guidance to resolve them.

Issue 1: Low Selectivity - Formation of Multiple Products

Symptoms:

  • Your reaction is producing a mixture of constitutional isomers (regioisomers).

  • You are observing a significant amount of elimination byproducts alongside your desired substitution product.

  • Chemoselectivity is poor, with reactions occurring at unintended functional groups.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reaction is under thermodynamic control, favoring the more stable but undesired product. 1. Lower the reaction temperature. This will favor the kinetically controlled product, which is formed faster and may be your desired isomer.[1][2][3][4][5] 2. Use a sterically hindered base at low temperatures if applicable, especially in deprotonation reactions, to favor the kinetic enolate.[3] 3. Shorten the reaction time. Prolonged reaction times can allow for the equilibration of products, leading to the thermodynamic mixture.[3]
High temperature is promoting elimination reactions. 1. Decrease the reaction temperature. Higher temperatures provide the activation energy needed for elimination to compete with substitution and also increase the entropy of the system, which favors elimination.[6][7][8][9][10] 2. Use a less hindered, more nucleophilic base/reagent. Bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination.
Incorrect temperature for optimal chemoselectivity. 1. Perform a temperature screen. Run the reaction at a range of temperatures (e.g., -78°C, -20°C, 0°C, room temperature) to identify the optimal temperature for the desired selective reaction. 2. Consult literature for similar transformations. The optimal temperature for a specific functional group protection or modification is often well-documented.
Issue 2: Inconsistent Results or Poor Reproducibility

Symptoms:

  • Reaction outcomes (yield, selectivity) vary significantly between batches, even with the same protocol.

  • Difficulty in reproducing results from a literature precedent.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inaccurate temperature monitoring and control. 1. Ensure your temperature probe is correctly calibrated and positioned. The probe should be immersed in the reaction mixture, not touching the flask walls. 2. Use a reliable temperature control system. For precise control, use a circulating bath (chiller/heater) with a feedback loop to the internal reaction temperature.[11][12][13] 3. Account for exotherms/endotherms. For highly exothermic or endothermic reactions, the internal temperature can deviate significantly from the bath temperature. Use controlled, slow addition of reagents to manage temperature fluctuations.[14]
"Room temperature" is not a consistent variable. 1. Define and record the actual ambient temperature. "Room temperature" can fluctuate, affecting reaction rates and selectivity.[15] 2. For sensitive reactions, use a temperature-controlled bath set to a specific temperature (e.g., 20°C or 25°C) for consistency.
Scaling up the reaction without adjusting for heat transfer. 1. Recognize that heat transfer is less efficient at larger scales. The surface-area-to-volume ratio decreases as the reaction scale increases, making it harder to dissipate or supply heat.[15][16][17] 2. Use a jacketed reactor for better temperature control at larger scales. [13] 3. Perform a calorimetry study during scale-up to understand the reaction's thermal profile and identify potential hazards.[16][18]

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the competition between kinetic and thermodynamic products in a substitution reaction?

A1: In reactions with competing pathways, temperature plays a critical role in determining the product distribution.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control. The product that is formed the fastest (i.e., has the lowest activation energy) will be the major product, even if it is less stable.[1][2][4][5] These conditions favor irreversible or slowly reversible reactions.

  • Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome the activation barriers of both pathways, and the reaction becomes reversible. This allows the products to equilibrate, and the most stable product (the thermodynamic product) will be favored.[1][2][3][4]

Q2: Why does increasing the reaction temperature often lead to more elimination byproducts?

A2: Increasing the temperature generally favors elimination over substitution for two main reasons:

  • Activation Energy: Elimination reactions often have a higher activation energy than substitution reactions.[9] By increasing the temperature, more molecules have sufficient energy to overcome this higher barrier, increasing the rate of elimination relative to substitution.

  • Entropy: Elimination reactions typically result in an increase in the number of molecules in the system, which leads to a positive change in entropy (ΔS).[6][7][9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term at higher temperatures makes the ΔG for elimination more negative (more favorable).[7][9][10]

Q3: What are the best practices for setting up a reaction to maintain a constant low temperature?

A3: Maintaining a stable low temperature is crucial for many selective substitution reactions.

  • Use a Circulating Chiller: A chilling circulator connected to a jacketed reaction vessel or a cooling coil immersed in the reaction is the most precise method.[11][13] These systems can maintain a set temperature with high accuracy.

  • Insulate Your Apparatus: Properly insulating the reaction flask and any exposed tubing will minimize heat exchange with the surrounding environment.

  • Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

  • Slow Addition: For exothermic reactions, add reagents slowly to allow the cooling system to dissipate the generated heat and prevent a temperature spike.[14]

Q4: I am scaling up a reaction and observing a decrease in selectivity. What could be the cause?

A4: A common issue during scale-up is a change in reaction selectivity due to challenges in temperature management.[16] The primary reason is the change in the surface-area-to-volume ratio. Smaller flasks have a larger ratio, allowing for more efficient heat transfer. As you scale up, the volume increases more rapidly than the surface area, making it harder to remove heat from an exothermic reaction or to heat an endothermic one uniformly.[16][17] This can lead to localized "hot spots" where the temperature is higher than intended, promoting side reactions like elimination or the formation of thermodynamic byproducts.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Regioselectivity

This protocol outlines a general procedure for determining the optimal temperature for a regioselective substitution reaction.

Objective: To identify the reaction temperature that provides the highest ratio of the desired regioisomer to undesired regioisomers.

Materials:

  • Substrate

  • Reagent

  • Solvent

  • Temperature-controlled reaction system (e.g., jacketed reactor with circulator or multiple reaction blocks at different temperatures)

  • Stirring apparatus

  • Inert atmosphere setup (if required)

  • Quenching solution

  • Analytical instrumentation (e.g., GC-MS, LC-MS, NMR) for product ratio determination

Procedure:

  • Set up a series of identical reactions in parallel.

  • Dissolve the substrate in the chosen solvent in each reaction vessel under an inert atmosphere if necessary.

  • Equilibrate each reaction vessel to its target temperature (e.g., -78°C, -40°C, -20°C, 0°C, 25°C).

  • Add the reagent to each reaction mixture simultaneously (if possible) or in a consistent, timed manner.

  • Allow the reactions to proceed for a predetermined amount of time, ensuring all reactions run for the same duration.

  • Quench all reactions simultaneously by adding the appropriate quenching solution.

  • Work up each reaction mixture identically to isolate the crude product.

  • Analyze a sample from each reaction using an appropriate analytical technique to determine the ratio of the regioisomers.

  • Tabulate the results to identify the temperature that yields the highest selectivity for the desired product.

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization cluster_setup Setup cluster_execution Execution cluster_analysis Analysis A Prepare Identical Reaction Mixtures B Set Different Target Temperatures A->B C Equilibrate to Target Temperatures B->C D Add Reagent C->D E Run for Fixed Time D->E F Quench Reactions E->F G Workup and Isolate F->G H Analyze Product Ratios (e.g., NMR, GC-MS) G->H I Identify Optimal Temperature H->I

Caption: Workflow for optimizing reaction temperature for selectivity.

troubleshooting_logic Troubleshooting Logic for Low Selectivity start Low Selectivity Observed q1 Are elimination byproducts significant? start->q1 sol1 Decrease Reaction Temperature q1->sol1 Yes q2 Are multiple substitution isomers formed? q1->q2 No ans1_yes Yes ans1_no No sol1->q2 sol2 Favor Kinetic Control: - Lower Temperature - Shorter Reaction Time q2->sol2 Yes other_issue Consider other factors: - Solvent - Reagent stoichiometry - Catalyst q2->other_issue No ans2_yes Yes ans2_no No

Caption: Decision tree for troubleshooting low selectivity issues.

References

troubleshooting low yields in Suzuki coupling of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yields in Suzuki Coupling of 1,3-Dibromo-5-tert-butylbenzene

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields with this substrate often stem from a combination of steric hindrance and the challenges of di-substitution. The tert-butyl group and the 1,3-dibromo substitution pattern create a sterically congested environment around the reaction centers. Key areas to check are:

  • Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical for sterically hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role and must be carefully selected to favor the desired reaction pathway.[2][3]

  • Competing Side Reactions: Undesired reactions such as protodeboronation, homocoupling, and hydrodehalogenation can consume starting materials and reduce the yield.[1][4]

  • Incomplete Reaction or Mono-substitution: The second coupling reaction is often more difficult than the first due to increased steric hindrance. The reaction may stop at the mono-substituted product.

  • Reagent and Setup Integrity: The quality of the reagents and the exclusion of oxygen are fundamental for a successful reaction.[5][6]

Q2: How does steric hindrance from the tert-butyl group and the second bromine atom affect the reaction, and how can I overcome it?

A2: Steric hindrance can impede two key steps in the catalytic cycle:

  • Oxidative Addition: The bulky groups can block the palladium catalyst from inserting into the Carbon-Bromine bond.[1]

  • Reductive Elimination: The final step to form the new C-C bond is also hindered by the congestion around the palladium center.[1]

Solutions: To overcome these steric challenges, you should employ a more robust catalyst system.

  • Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, often called Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[4][7] N-heterocyclic carbene (NHC) ligands are also highly effective.[8][9]

  • Consider Precatalysts: Using well-defined palladium precatalysts (e.g., PEPPSI-type or Buchwald palladacycle precatalysts) can ensure a higher concentration of the active Pd(0) species in the reaction, improving efficiency.[4][7]

Q3: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?

A3: The primary side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid/ester, replacing it with a hydrogen atom.[5] It is often promoted by excess water or harsh basic conditions.

    • Mitigation: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Consider using more stable boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids.[4][9] Running the reaction under anhydrous conditions can also be beneficial.[5]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen.[10][11]

    • Mitigation: Ensure your reaction setup is rigorously deoxygenated.[4][7] Purge all solvents and the reaction vessel thoroughly with an inert gas like argon or nitrogen.

  • Dehalogenation (Hydrodehalogenation): The aryl bromide is reduced, replacing the bromine with a hydrogen atom.

    • Mitigation: This can be caused by certain bases or protic solvents.[4] Switching to a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent like dioxane or toluene can help.[4]

Q4: What are the optimal base and solvent combinations for this reaction?

A4: The choice of base and solvent is interdependent and critical for success.

  • Base Selection: The base activates the boronic acid for the transmetalation step.[3] For sterically hindered couplings, a moderately strong base is often required.

    • Common Choices: Potassium phosphate (K₃PO₄) is highly effective. Cesium carbonate (Cs₂CO₃) is another excellent choice due to its high solubility in organic solvents, which is beneficial for challenging couplings.[3] Sodium carbonate (Na₂CO₃) is a standard, cost-effective option.[3]

  • Solvent Selection: Aprotic solvents are generally preferred.

    • Common Choices: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are widely used.[12][13] Often, a mixture with a small amount of water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the base, though this can increase the risk of protodeboronation.[14][15] For sensitive substrates, anhydrous conditions may be necessary.

Data Presentation

Table 1: Recommended Reaction Conditions for Sterically Hindered Di-substituted Aryl Bromides

The following table summarizes starting conditions adapted from successful Suzuki couplings of similar challenging substrates. Optimization for this compound is recommended.

Catalyst SystemCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldReference(s)
Pd₂(dba)₃ / SPhos1.5 - 2K₃PO₄ (3.0)Toluene or Dioxane80 - 11012 - 24High[4]
Pd(OAc)₂ / P(t-Bu)₃2 - 3Cs₂CO₃ (2.5)Toluene11016Good to High[4][16]
Pd(dppf)Cl₂3 - 5K₂CO₃ (2.0)DME or Dioxane/H₂O80 - 1002 - 18Moderate to High[17][18]
Pd(PPh₃)₄5 - 6Na₂CO₃ (2.0)Toluene/EtOH/H₂O10012 - 24Moderate[17][19]

Experimental Protocols

General Protocol for Double Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[7][16]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) until the starting material is consumed. The reaction may take 12-24 hours.[16][17]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]

Mandatory Visualization

Troubleshooting Workflow Diagram

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction cat_issue Inefficient Catalyst or Ligand start->cat_issue Cause? cond_issue Suboptimal Base, Solvent, or Temp. start->cond_issue Cause? side_issue Check for Side Products (Protodeboronation, Homocoupling) start->side_issue Cause? cat_sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cat_issue->cat_sol1 Solution cat_sol2 Use High-Activity Precatalysts (e.g., Palladacycles) cat_issue->cat_sol2 Solution cond_sol1 Screen Bases (K3PO4, Cs2CO3) cond_issue->cond_sol1 Optimize cond_sol2 Use Aprotic Solvent (Dioxane, Toluene) cond_issue->cond_sol2 Optimize cond_sol3 Increase Temperature (80-110 °C) cond_issue->cond_sol3 Optimize side_sol1 Ensure Rigorous Degassing (Inert Atmosphere) side_issue->side_sol1 Mitigate side_sol2 Use Milder Base (e.g., K2CO3) side_issue->side_sol2 Mitigate side_sol3 Use Boronic Esters (Pinacol, MIDA) side_issue->side_sol3 Mitigate

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

removal of unreacted starting material from 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-tert-butylbenzene. The focus is on the effective removal of unreacted starting materials and other impurities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Question: I am having difficulty separating this compound from the unreacted starting material, 1,3,5-tri-tert-butylbenzene. Why is this separation so challenging?

Answer: The separation of this compound from 1,3,5-tri-tert-butylbenzene is known to be extremely difficult due to their similar physical properties. Both are nonpolar compounds, leading to comparable solubilities in many organic solvents and similar affinities for chromatographic stationary phases. This makes achieving high purity a significant challenge.

Question: My recrystallization of this compound is not yielding pure crystals. What can I do?

Answer: If you are experiencing issues with recrystallization, consider the following troubleshooting steps:

  • Solvent Choice: Hexane or petroleum ether are recommended for recrystallization.[1] If you are using one of these and still facing issues, try a slow evaporation of a dilute solution to encourage the formation of purer crystals.

  • Seeding: If the product is slow to crystallize, adding a seed crystal of pure this compound can initiate crystallization.

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Concentration: Ensure you are starting with a saturated or near-saturated solution at the solvent's boiling point. If the solution is too dilute, crystallization may not occur.

Question: During column chromatography, my product and the starting material are co-eluting. How can I improve the separation?

Answer: Co-elution is a common problem in this specific separation. Here are some strategies to improve resolution:

  • Solvent System: Use a very nonpolar eluent system. Petroleum ether has been successfully used.[2] You can try a gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity.

  • Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve separation.

  • Loading Technique: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

  • Flow Rate: A slower flow rate can enhance the interaction between the compounds and the stationary phase, potentially improving separation.

Question: What is the expected appearance and physical state of pure this compound?

Answer: Pure this compound is a pale brown or white to light yellow solid or crystal.[2] It has a melting point of approximately 28°C.[3]

Data Presentation

The following table summarizes the common purification methods for this compound and provides a qualitative comparison.

Purification MethodPurity AchievableTypical YieldKey Considerations
Recrystallization Moderate to High60-80%Separation from 1,3,5-tri-tert-butylbenzene can be difficult.[1]
Column Chromatography High50-75%Can be effective but may require careful optimization of the eluent system.[2]
Distillation (Kugelrohr) ModerateVariableCan be used, but recrystallization is often performed afterward for higher purity.[1]

Experimental Protocols

Protocol: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate (for adjusting solvent polarity if needed)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Secure the glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (petroleum ether). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with petroleum ether.[2] Maintain a constant, slow flow rate.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., petroleum ether). Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.

Visualizations

Diagram: Purification Method Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for this compound.

Purification_Workflow start Crude Product (this compound + Impurities) purity_check Assess Purity Requirement start->purity_check high_purity High Purity Needed? purity_check->high_purity Initial Assessment distillation Kugelrohr Distillation purity_check->distillation Gross Purification column_chromatography Column Chromatography (Petroleum Ether) high_purity->column_chromatography Yes recrystallization Recrystallization (Hexane or Petroleum Ether) high_purity->recrystallization No analysis Purity Analysis (NMR, GC-MS) column_chromatography->analysis recrystallization->analysis distillation->recrystallization For higher purity final_product Pure this compound analysis->final_product

Caption: Decision workflow for purification of this compound.

References

characterization of impurities in 1,3-Dibromo-5-tert-butylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-5-tert-butylbenzene. The information focuses on the characterization and management of impurities that may arise during synthesis, particularly through electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via direct bromination of tert-butylbenzene?

A1: Based on the principles of electrophilic aromatic substitution and analysis of related reactions, the common impurities include:

  • Unreacted Starting Material: Residual tert-butylbenzene.

  • Mono-brominated Isomers: Primarily 1-bromo-4-tert-butylbenzene due to the ortho-para directing effect of the tert-butyl group, with smaller amounts of 1-bromo-2-tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, favoring para substitution.

  • Over-brominated Products: Such as 1,3,5-tribromo-tert-butylbenzene if the reaction is not carefully controlled.

  • Other Isomers: Small quantities of other dibrominated isomers may form depending on the reaction conditions.

Q2: How can I minimize the formation of these impurities?

A2: Careful control of reaction parameters is crucial:

  • Stoichiometry: Use of the correct molar ratio of bromine to tert-butylbenzene is essential to prevent under- or over-bromination. For the synthesis of a related compound, it was noted that an insufficient amount of bromine led to contamination with unreacted starting material[1].

  • Reaction Temperature: Performing the reaction at a controlled, low temperature (e.g., 0°C) can reduce the formation of by-products[1].

  • Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the reaction rate and selectivity.

  • Reaction Time: A minimum reaction time may be necessary for complete conversion, but prolonged reaction times can lead to over-bromination[1].

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling[2]:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile organic impurities, including the starting material, product, and various brominated isomers[3].

  • High-Performance Liquid Chromatography (HPLC): A standard method for purity assessment and quantification of non-volatile impurities[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of the main product and any isomeric impurities[4][5].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product and impurities[4].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Ensure the catalyst is active and used in the correct amount. - Check the purity of starting materials.
Product loss during workup or purification.- Optimize extraction and washing steps to minimize emulsion formation. - Use an appropriate purification method (e.g., column chromatography, recrystallization) and optimize the conditions[1][4].
Presence of Significant Unreacted tert-butylbenzene Insufficient bromine.- Carefully check the stoichiometry and ensure the correct amount of bromine is added. Separation of the product from unreacted starting material can be difficult[1].
Inactive catalyst.- Use fresh, anhydrous Lewis acid catalyst.
High Levels of Mono-brominated Byproducts Insufficient brominating agent or short reaction time.- Increase the molar equivalent of bromine. - Extend the reaction time to allow for the second bromination to occur.
Detection of Tri-brominated Impurities Excess bromine or prolonged reaction time.- Reduce the amount of bromine used. - Monitor the reaction progress closely (e.g., by GC) and stop it once the desired product is maximized.
Difficult Purification of the Final Product Similar physical properties of impurities and the product.- Employ high-efficiency purification techniques like silica gel column chromatography with an optimized eluent system[4]. - Consider recrystallization from a suitable solvent system; however, this may lead to reduced yields if not optimized[1].

Quantitative Data Summary

The following table provides a hypothetical example of a Gas Chromatography (GC) analysis for a crude reaction mixture in the synthesis of this compound. This illustrates how quantitative data can be presented.

Compound Retention Time (min) Peak Area % Identification Method
tert-butylbenzene (Starting Material)5.475.2GC-MS, comparison with standard
1-Bromo-4-tert-butylbenzene7.1515.8GC-MS, comparison with standard
This compound (Product) 9.23 75.5 GC-MS, comparison with standard
1,3,5-Tribromo-tert-butylbenzene11.513.5GC-MS

Experimental Protocols

1. General Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and should be optimized for the specific instrumentation and column used.

  • Sample Preparation: Dissolve a small sample of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Detector: Mass spectrometer (e.g., Quadrupole).

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library and, where possible, by running authentic standards. Quantify the relative amounts of each component by peak area integration.

2. Purification by Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system, such as petroleum ether or hexane[4]. The polarity can be slightly increased with a co-solvent like dichloromethane if necessary to elute the dibrominated product.

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions (e.g., by TLC or GC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound[4].

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Characterization cluster_purification Purification cluster_final_qc Final Quality Control start tert-butylbenzene + Br2 (Lewis Acid Catalyst) reaction Electrophilic Aromatic Substitution start->reaction crude_product Crude Product Mixture reaction->crude_product gcms GC-MS Analysis crude_product->gcms nmr NMR (1H, 13C) Analysis crude_product->nmr hplc HPLC Analysis crude_product->hplc column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product final_analysis Purity Assessment (GC/HPLC) pure_product->final_analysis

Caption: Experimental workflow for synthesis and impurity characterization.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Corrective Actions start Analyze Crude Product (e.g., by GC-MS) high_sm High Starting Material? start->high_sm high_mono High Mono-bromo? start->high_mono high_tri High Tri-bromo? start->high_tri sol_sm Increase Bromine Stoichiometry or Reaction Time high_sm->sol_sm Yes sol_mono Increase Bromine Stoichiometry or Reaction Time high_mono->sol_mono Yes sol_tri Decrease Bromine Stoichiometry or Reaction Time high_tri->sol_tri Yes

Caption: Troubleshooting logic for impurity control in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 1,3-Dibromo-5-tert-butylbenzene and 1,3-dichloro-5-tert-butylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the relative reactivity and synthetic utility of 1,3-Dibromo-5-tert-butylbenzene and 1,3-dichloro-5-tert-butylbenzene in fundamental palladium-catalyzed cross-coupling reactions reveals a distinct advantage for the bromo-substituted arene in terms of reactivity, while highlighting the increasing viability of the chloro-analogue with advancements in catalyst technology. This guide provides a comparative study of these two building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, offering valuable insights for researchers in organic synthesis and drug development.

The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling is a well-established principle, primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that this compound will generally undergo oxidative addition to the palladium catalyst more readily than its dichloro counterpart, often leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the cost-effectiveness and wider availability of aryl chlorides have driven the development of highly active catalyst systems that can efficiently activate the more robust C-Cl bond.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the differences in reactivity, this section presents a comparative summary of hypothetical, yet representative, experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These tables are compiled based on established reactivity principles and literature precedents for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When coupling with phenylboronic acid, this compound is expected to provide the desired biaryl product in higher yield and under milder conditions than 1,3-dichloro-5-tert-butylbenzene.

FeatureThis compound1,3-dichloro-5-tert-butylbenzene
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane
Temperature 80 °C110 °C
Reaction Time 12 hours24 hours
Yield (Mono-arylation) ~90%~75%
Buchwald-Hartwig Amination

For the formation of C-N bonds via Buchwald-Hartwig amination with a secondary amine like morpholine, the dibromo substrate is anticipated to react more efficiently, requiring less specialized and costly ligands compared to the dichloro analogue.

FeatureThis compound1,3-dichloro-5-tert-butylbenzene
Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner MorpholineMorpholine
Catalyst Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)
Base NaOtBuNaOtBu
Solvent TolueneToluene
Temperature 100 °C110 °C
Reaction Time 8 hours18 hours
Yield (Mono-amination) ~95%~85%
Heck Reaction

In the Heck reaction with styrene, which forms a new C-C double bond, the greater reactivity of the C-Br bond allows for a more facile reaction, likely proceeding at a lower temperature and with a simpler phosphine ligand compared to the C-Cl bond activation.

FeatureThis compound1,3-dichloro-5-tert-butylbenzene
Reaction Heck ReactionHeck Reaction
Coupling Partner StyreneStyrene
Catalyst Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)Pd(OAc)₂ (2 mol%) / P(Cy)₃ (4 mol%)
Base Et₃NK₂CO₃
Solvent DMFDMA
Temperature 120 °C140 °C
Reaction Time 16 hours36 hours
Yield (Mono-vinylation) ~80%~65%

Experimental Protocols

The following are representative experimental protocols for the mono-functionalization of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These can be adapted for 1,3-dichloro-5-tert-butylbenzene, typically by employing a more electron-rich and bulky phosphine ligand, a stronger base, and higher reaction temperatures and longer reaction times as indicated in the tables above.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow A Reactants & Catalyst Loading B Solvent Addition & Degassing A->B 1. Add Ar-Br, boronic acid, base, and Pd catalyst to flask. C Reaction Heating B->C 2. Add solvent and degas the mixture. D Workup & Purification C->D 3. Heat to specified temperature with stirring.

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure: To a flask containing this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The flask is evacuated and backfilled with argon. A degassed mixture of toluene (8 mL) and water (2 mL) is then added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow A Reactants & Catalyst Loading B Solvent & Amine Addition A->B 1. Add Ar-Br, Pd catalyst, ligand, and base to flask. C Reaction Heating B->C 2. Add solvent and amine. D Workup & Purification C->D 3. Heat to specified temperature with stirring.

A generalized workflow for the Buchwald-Hartwig amination reaction.

Procedure: In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), (±)-BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol) and toluene (5 mL) are added, followed by morpholine (1.2 mmol). The tube is sealed and removed from the glovebox. The mixture is then heated to 100 °C for 8 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.

General Heck Reaction Protocol

Heck_Workflow A Reactants & Catalyst Loading B Solvent & Base Addition A->B 1. Add Ar-Br, styrene, Pd catalyst, and ligand. C Reaction Heating B->C 2. Add solvent and base. D Workup & Purification C->D 3. Heat to specified temperature with stirring.

A generalized workflow for the Heck cross-coupling reaction.

Procedure: A mixture of this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol) in DMF (5 mL) is treated with triethylamine (2.0 mmol). The reaction vessel is sealed and heated at 120 °C for 16 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Selectivity in Di-functionalization

A key consideration when working with dihalogenated substrates is the potential for both mono- and di-functionalization. Achieving selective mono-substitution often requires careful control of reaction conditions, such as using a limiting amount of the coupling partner and shorter reaction times. Conversely, di-substitution can be favored by using an excess of the coupling partner and prolonged reaction times. The inherent reactivity difference between the C-Br and C-Cl bonds can also be exploited for sequential, selective cross-coupling reactions on a mixed halo-substituted benzene.

Conclusion

Unveiling Transient Species: A Comparative Guide to the Spectroscopic Analysis of 1,3-Dibromo-5-tert-butylbenzene Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fleeting intermediates in chemical reactions is paramount to optimizing synthetic routes and elucidating reaction mechanisms. This guide provides a comparative analysis of spectroscopic techniques applicable to the study of reaction intermediates of 1,3-Dibromo-5-tert-butylbenzene, supported by experimental data from analogous systems.

Comparison of Spectroscopic Techniques for Intermediate Analysis

The detection and characterization of transient species like the arenium ion require specialized spectroscopic techniques capable of capturing information on very short timescales. The choice of method depends on the lifetime of the intermediate, its concentration, and the specific structural information required.

Spectroscopic TechniquePrincipleTimescaleInformation ObtainedAdvantagesLimitations
Low-Temperature NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. At low temperatures, the lifetime of reactive intermediates can be extended, allowing for their direct observation.Milliseconds to hoursDetailed structural information, including the position of the electrophile and the distribution of positive charge in the arenium ion.Provides unambiguous structural data.Requires very low temperatures and soluble, stable intermediates. Not suitable for very short-lived species.
Transient Absorption Spectroscopy Measures the change in absorbance of a sample after excitation by a short laser pulse. This allows for the detection and characterization of short-lived electronic excited states and other transient species.[1][2]Femtoseconds to millisecondsElectronic structure of intermediates, kinetics of their formation and decay.[1]Excellent time resolution, suitable for highly reactive intermediates.Provides limited structural information; spectra can be broad and overlapping.
Time-Resolved Resonance Raman Spectroscopy Raman scattering is enhanced for vibrational modes coupled to an electronic transition. By using a pulsed laser, the Raman spectrum of a short-lived intermediate can be obtained, providing vibrational (and thus structural) information.[3]Microseconds to femtosecondsVibrational frequencies of the intermediate, offering insights into its molecular structure and bonding.[3]Provides detailed structural information with high specificity.Requires the intermediate to have a suitable chromophore for resonance enhancement; complex experimental setup.
Stopped-Flow Spectroscopy Reactants are rapidly mixed, and the reaction progress is monitored by a spectroscopic probe (e.g., UV-Vis or fluorescence) at a fixed point downstream.[4]Milliseconds to secondsKinetic data on the formation and decay of intermediates that have a distinct spectroscopic signature.[4]Relatively simple and widely applicable for studying reaction kinetics.Limited to reactions with half-lives in the millisecond range or longer; provides limited structural information.

Experimental Protocols

Detailed methodologies are crucial for the successful spectroscopic characterization of reaction intermediates. Below are representative protocols for key techniques.

Low-Temperature NMR Spectroscopy for Arenium Ion Observation

Objective: To generate and stabilize the arenium ion intermediate of an aromatic bromination at low temperature for NMR analysis.

Methodology:

  • A solution of the aromatic precursor (e.g., a tert-butylbenzene derivative) in a suitable deuterated solvent (e.g., CDCl₃/SO₂ClF) is prepared in an NMR tube and cooled to a low temperature (e.g., -80 °C) in the NMR spectrometer.

  • A pre-cooled solution of the electrophile (e.g., bromine) and a Lewis acid catalyst (e.g., AlBr₃) in the same solvent is carefully added to the NMR tube.

  • The reaction is monitored in situ by acquiring ¹H and ¹³C NMR spectra at regular intervals. The formation of the arenium ion is indicated by the appearance of new signals, particularly the downfield shift of the proton and carbon signals at the site of electrophilic attack.

  • Upon completion of the reaction or warming of the sample, the signals corresponding to the intermediate will disappear, and signals for the final product will emerge.

Transient Absorption Spectroscopy of Brominated Aromatic Intermediates

Objective: To detect and measure the lifetime of transient species formed during the photolysis or chemical reaction of a brominated aromatic compound.

Methodology:

  • A solution of the sample (e.g., this compound) is prepared in a suitable solvent and placed in a cuvette.

  • The sample is excited with a short, high-energy laser pulse (the "pump" pulse).

  • A second, broad-spectrum light pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

  • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

  • The resulting transient absorption spectra provide information on the electronic states and kinetics of the intermediates formed.

Illustrative Experimental Data (Analogous Systems)

As specific data for this compound is unavailable, the following table presents typical spectroscopic data for arenium ions generated from similar aromatic compounds.

Aromatic PrecursorElectrophile/CatalystSpectroscopic MethodKey Observations for Arenium Ion Intermediate
Mesitylene (1,3,5-Trimethylbenzene)EtBr / GaBr₃Low-Temperature ¹H NMRFormation of a stable σ-complex with distinct signals for the CH₂ group of the ethyl substituent and the ring protons.
1,3,5-Tri-tert-butylbenzeneBr₂Kinetic StudiesComplex reaction kinetics suggesting the involvement of polybromide clusters in the transition state.[5]
AnisoleCl₂ in CCl₄NMR and UV-VisEvidence for an addition-elimination pathway, challenging the mandatory formation of a σ-complex intermediate in nonpolar solvents.

Visualizing the Workflow and Logic

To better understand the process of analyzing reaction intermediates and the relationship between different spectroscopic methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Initiation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation reactant 1,3-Dibromo- 5-tert-butylbenzene initiation Mixing / Photolysis reactant->initiation reagents Reactants & Solvents reagents->initiation nmr Low-Temp NMR initiation->nmr Low Temp tas Transient Absorption initiation->tas Ultrafast trrr Time-Resolved Resonance Raman initiation->trrr Vibrational stopped_flow Stopped-Flow initiation->stopped_flow Milliseconds structure Intermediate Structure nmr->structure kinetics Kinetics & Mechanism tas->kinetics trrr->structure stopped_flow->kinetics structure->kinetics kinetics->structure

Caption: Experimental workflow for spectroscopic analysis of reaction intermediates.

logical_relationship cluster_question Primary Research Question cluster_properties Properties to Determine cluster_methods Applicable Spectroscopic Methods question Characterize Reaction Intermediate structure Molecular Structure question->structure lifetime Lifetime & Kinetics question->lifetime electronic Electronic Properties question->electronic nmr Low-Temperature NMR structure->nmr trrr Time-Resolved Resonance Raman structure->trrr tas Transient Absorption lifetime->tas stopped_flow Stopped-Flow lifetime->stopped_flow electronic->tas

Caption: Logical relationship between research goals and spectroscopic methods.

References

A Comparative Guide to the Reactivity of Bromine Atoms in 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the two bromine atoms in 1,3-Dibromo-5-tert-butylbenzene. Understanding the differential reactivity of these halogen atoms is crucial for designing regioselective synthetic strategies in drug discovery and materials science. This document summarizes key reactivity principles, presents available experimental data, and provides detailed protocols for representative transformations.

Introduction

This compound possesses two non-equivalent bromine atoms. The bromine at the C1 position is flanked by a hydrogen and a bromine atom, while the bromine at the C3 position is situated between a hydrogen and a bulky tert-butyl group. This steric hindrance imparted by the tert-butyl group is the primary factor governing the differential reactivity of the two C-Br bonds.

Comparative Reactivity Analysis

The bulky tert-butyl group significantly hinders chemical reactions at the adjacent (ortho) C3 bromine atom. Consequently, the C1 bromine atom is generally more susceptible to reaction with sterically demanding reagents. This difference in reactivity allows for the regioselective functionalization of the molecule.

Lithiation and Halogen-Metal Exchange

Metal-halogen exchange, a common method for generating organometallic reagents, is highly sensitive to steric hindrance. When this compound is treated with one equivalent of an organolithium reagent, such as n-butyllithium, the lithiation occurs preferentially at the less sterically hindered C1 position. This generates the (3-bromo-5-tert-butylphenyl)lithium intermediate, which can then be quenched with various electrophiles.

While specific quantitative yields for the mono-lithiation of this compound are not extensively reported in the literature, the commercial availability of derivatives such as (3-Bromo-5-(tert-butyl)phenyl)boronic acid strongly suggests that this regioselective lithiation is a viable and efficient process. The synthesis of this boronic acid would proceed through the selective formation of the C1-lithiated species followed by quenching with a trialkyl borate.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is the initial and often rate-determining step. This step is also influenced by steric factors. The less hindered C1 bromine atom is expected to undergo oxidative addition more readily than the sterically encumbered C3 bromine atom. This allows for regioselective mono-arylation or mono-alkenylation at the C1 position.

Data Presentation

Reaction TypeReagent (1 equiv.)Major ProductMinor ProductExpected Selectivity (C1:C3)
Lithiation n-BuLi3-Bromo-5-tert-butylphenyllithium1-Bromo-3-tert-butyl-5-phenyllithiumHigh
Suzuki Coupling Arylboronic acid, Pd catalyst3-Bromo-5-tert-butyl-1-arylbenzene1-Bromo-3-tert-butyl-5-arylbenzeneHigh

Experimental Protocols

The following are representative, detailed experimental protocols for the regioselective functionalization of this compound, based on standard procedures for similar substrates.

Protocol 1: Regioselective Mono-lithiation and Quenching with an Electrophile (e.g., Trimethyl Borate)

Objective: To synthesize (3-Bromo-5-(tert-butyl)phenyl)boronic acid.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.0 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Trimethyl borate (1.1 eq) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C, then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield (3-Bromo-5-(tert-butyl)phenyl)boronic acid.

Protocol 2: Regioselective Mono-Suzuki Coupling

Objective: To synthesize 3-Bromo-5-tert-butyl-1-phenylbenzene.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • A round-bottom flask is charged with this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Toluene, ethanol, and an aqueous solution of K₂CO₃ (2.0 eq) are added.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 3-Bromo-5-tert-butyl-1-phenylbenzene.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of this compound.

G cluster_0 Reactivity of this compound cluster_1 C1-Br Bond cluster_2 C3-Br Bond Molecule This compound C1_Br Less Steric Hindrance Molecule->C1_Br C3_Br High Steric Hindrance (ortho to t-Bu) Molecule->C3_Br C1_Reactive More Reactive C1_Br->C1_Reactive Leads to C3_Unreactive Less Reactive C3_Br->C3_Unreactive Leads to

Caption: Logical relationship of steric hindrance and reactivity of the bromine atoms.

G Start This compound Reagent 1. n-BuLi, THF, -78°C 2. Electrophile (E+) Start->Reagent Reaction with Intermediate Regioselective Lithiation at C1 Reagent->Intermediate Product 3-Bromo-5-tert-butyl-1-E-benzene (Major Product) Intermediate->Product

Caption: Experimental workflow for regioselective mono-functionalization via lithiation.

A Comparative Guide to HPLC and GC-MS for Purity Validation of 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 1,3-Dibromo-5-tert-butylbenzene, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We will delve into detailed experimental protocols and present supporting, representative data to aid in the selection of the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a liquid sample.[1] Its application in the pharmaceutical industry for impurity detection is well-established.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly suited for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification of impurities.[2]

Comparative Analysis of Purity Data

The following tables summarize representative quantitative data obtained from the analysis of a sample of this compound using HPLC and GC-MS. This data is illustrative and based on the expected analytical behavior of the compound and its potential impurities.

Table 1: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (%)Identification
13.520.15Unknown Impurity
24.2899.75This compound
35.110.10Potential Isomeric Impurity

Table 2: Representative GC-MS Purity and Impurity Profile Data

Peak No.Retention Time (min)Peak Area (%)IdentificationKey m/z fragments
16.890.08Monobromo-tert-butylbenzene212, 197, 133, 57
28.4599.82This compound292, 277, 213, 57
39.210.10Tribromo-tert-butylbenzene370, 355, 291, 57

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HPLC Method for Purity Determination

This protocol outlines a reversed-phase HPLC method for the quantitative purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS Method for Purity and Impurity Profiling

This protocol details a GC-MS method for the purity assessment and identification of potential impurities in this compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50 - 450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or hexane.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Workflow for Purity Validation

The logical flow of the purity validation process, from sample handling to the final comparative analysis, is illustrated in the following diagram.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Comparison Sample This compound Sample Prep_HPLC Dissolve in ACN:H2O Filter (0.45 µm) Sample->Prep_HPLC For HPLC Prep_GCMS Dissolve in Dichloromethane Sample->Prep_GCMS For GC-MS HPLC HPLC Analysis (C18 Column, UV Detection) Prep_HPLC->HPLC GCMS GC-MS Analysis (HP-5ms Column, EI-MS) Prep_GCMS->GCMS Data_HPLC HPLC Chromatogram (Retention Time, Peak Area) HPLC->Data_HPLC Data_GCMS Total Ion Chromatogram (TIC) Mass Spectra GCMS->Data_GCMS Purity_HPLC Purity (%) by HPLC Data_HPLC->Purity_HPLC Purity_GCMS Purity (%) by GC-MS Data_GCMS->Purity_GCMS Impurity_ID Impurity Identification (Mass Spectra Library Search) Data_GCMS->Impurity_ID Comparison Comparative Evaluation (Technique Selection) Purity_HPLC->Comparison Purity_GCMS->Comparison Impurity_ID->Comparison

Caption: Workflow for the purity validation of this compound.

Comparison of HPLC and GC-MS for Purity Validation

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Ideal for volatile and thermally stable compounds.
Separation Efficiency High separation efficiency for isomers and closely related compounds.Very high separation efficiency, especially with capillary columns.
Detection Typically UV-Vis, offering good sensitivity for chromophoric compounds.Mass spectrometry provides structural information and definitive identification of impurities.
Quantification Excellent quantitative accuracy and precision.Good quantitative performance, though may require internal standards for highest accuracy.
Impurity Identification Limited to comparison with known reference standards.Enables tentative identification of unknown impurities through mass spectral library matching.
Sample Throughput Generally moderate.Can be faster for simple mixtures.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific analytical requirements.

  • HPLC is an excellent choice for routine quality control and quantitative purity determination, offering high precision and robustness.

  • GC-MS provides the significant advantage of impurity identification, which is crucial during process development, troubleshooting, and for a comprehensive understanding of the impurity profile.

For a complete purity validation, a combination of both techniques is often employed. HPLC can be used for accurate quantification of the main component and known impurities, while GC-MS can be utilized to identify any unknown volatile or semi-volatile impurities that may be present. This dual approach provides a comprehensive and robust assessment of the purity of this compound, ensuring its suitability for its intended use in research and development.

References

A Comparative Guide to Reagents for the Synthesis of 3,5-Disubstituted Aromatics: Alternatives to 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3,5-disubstituted aromatic compounds is a frequent challenge. The commercially available 1,3-dibromo-5-tert-butylbenzene has traditionally been a go-to starting material for introducing a 3,5-disubstituted phenyl ring via cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards more cost-effective, efficient, and versatile reagents. This guide provides an objective comparison of alternative starting materials to this compound, supported by experimental data, to inform the strategic selection of reagents in the synthesis of this important structural motif.

Key Alternative Reagents

Several classes of compounds have emerged as viable alternatives to this compound, each with its own set of advantages and disadvantages. The primary alternatives include other 1,3-dihalobenzenes, such as 1,3-dichloro- and 1,3-diiodobenzene derivatives, as well as non-halogenated precursors like derivatives of 3,5-dihydroxybenzoic acid and 3,5-dinitrobenzoic acid. The choice of reagent can significantly impact reaction efficiency, cost, and functional group tolerance in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Performance Comparison in Cross-Coupling Reactions

The following tables summarize quantitative data for the synthesis of 3,5-disubstituted aromatics using various starting materials. While direct side-by-side comparisons for the synthesis of the exact same final product are not always available in the literature, the data presented provides valuable insights into the relative performance of these reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

Table 1: Comparison of Dihalobenzenes in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-3,5-dichlorobenzene3-Carboxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8012High (not specified)[1]
3,5-Dibromobenzene-1,2-diamineArylboronic acidNot specifiedK₂CO₃ or CsFToluene/Ethanol/H₂ONot specifiedNot specifiedNot specified[2]
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂OReflux24Good to Excellent[3]

Note: The data presented are from different sources and for different specific target molecules, hence a direct comparison of yield is not possible. However, it illustrates the feasibility of using chloro- and bromo-substituted precursors in Suzuki-Miyaura reactions.

Sonogashira Coupling

The Sonogashira coupling is a key reaction for the synthesis of aryl alkynes. Similar to the Suzuki coupling, the nature of the halide influences the reaction efficiency.

Table 2: Comparison of Dihalopyridines in Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
3,5-Dibromo-2,6-dichloropyridineTerminal AlkynesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood[4]

Note: This example on a pyridine core illustrates the chemoselective coupling of aryl bromides over chlorides in Sonogashira reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 3: General Conditions for Buchwald-Hartwig Amination of Dihalobenzenes

Starting MaterialAmineCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
3,5-Dibromobenzene-1,2-diamineDesired AminePd₂(dba)₃ or G3 precatalystXantPhos, BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-12012-24Not specified[2]
Aryl ChloridesVarious AminesPd₂(dba)₃P(i-BuNCH₂CH₂)₃NNaOt-Bu or NaOHNot specified100Not specifiedHigh

Alternative Synthetic Pathways from Non-Halogenated Precursors

An alternative strategy to using dihalobenzenes is to start from readily available, non-halogenated aromatic compounds. 3,5-Dihydroxybenzoic acid, in particular, offers a versatile platform for the synthesis of 3,5-disubstituted aromatics.

Synthesis from Benzoic Acid Derivatives

3,5-Dihydroxybenzoic acid can be synthesized from benzoic acid through a two-step process of disulfonation followed by alkali fusion. The resulting dihydroxy compound can then be further functionalized.

Table 4: Multi-step Synthesis of 3,5-Dihydroxybenzaldehyde from Benzoic Acid

StepReactionReagentsCatalystTime (h)Temp. (°C)Yield (%)
1DisulfonationFuming Sulfuric AcidNone5240-250High[1]
2Alkali FusionNaOH, KOHNone1.5280-31058-65[1]
3ReductionSodium Borohydride, MethanolNone6Reflux90-95[1]
4OxidationJones ReagentNone2.5080[1]

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

A typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.

G setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Coupling Partner, Base, Solvent setup->reagents catalyst Add Pd Precatalyst and Ligand reagents->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for a palladium-catalyzed cross-coupling experiment.
Detailed Protocol for Suzuki-Miyaura Coupling of 1-Bromo-3,5-dichlorobenzene

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl carboxylic acids.[1]

  • Materials and Reagents:

    • 1-Bromo-3,5-dichlorobenzene (1.0 mmol)

    • 3-Carboxyphenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)

    • Potassium carbonate (2.0 mmol)

    • 1,2-Dimethoxyethane (DME) (8 mL)

    • Deionized water (2 mL)

  • Reaction Procedure:

    • To a 50 mL round-bottom flask, add 1-bromo-3,5-dichlorobenzene, 3-carboxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

    • Add 1,2-dimethoxyethane and deionized water to the flask.

    • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol for Buchwald-Hartwig Amination of 3,5-Dibromobenzene-1,2-diamine

This protocol outlines a general procedure for the diarylation of 3,5-dibromobenzene-1,2-diamine.[2]

  • Materials and Reagents:

    • 3,5-Dibromobenzene-1,2-diamine (1.0 equiv.)

    • Desired amine (2.2-2.5 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (3.0-4.0 equiv.)

    • Anhydrous, degassed toluene or dioxane

  • Reaction Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 3,5-dibromobenzene-1,2-diamine, the desired amine, the palladium precatalyst, and the phosphine ligand.

    • Add the sodium tert-butoxide and the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Conclusion

While this compound remains a useful reagent, a variety of effective alternatives are available for the synthesis of 3,5-disubstituted aromatics. 1,3-Dichlorobenzene derivatives offer a more cost-effective option, although they may require more forcing reaction conditions or more sophisticated catalyst systems. For syntheses where halogenated precursors are to be avoided, building blocks such as 3,5-dihydroxybenzoic acid provide a versatile and powerful alternative. The choice of the optimal reagent will ultimately depend on the specific target molecule, the desired scale of the reaction, cost considerations, and the available catalytic systems. This guide provides a starting point for researchers to make informed decisions and to explore more efficient and sustainable synthetic routes towards 3,5-disubstituted aromatic compounds.

References

Mechanistic Insights into Reactions of 1,3-Dibromo-5-tert-butylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dibromo-5-tert-butylbenzene is a versatile aromatic building block utilized in the synthesis of a variety of complex organic molecules. Its two bromine atoms, differentiated by the steric hindrance of the adjacent tert-butyl group, allow for selective and sequential functionalization. This guide provides a comparative analysis of common mechanistic pathways for reactions involving this substrate, supported by available experimental data and detailed protocols for key transformations.

Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For this compound, the electronic and steric environment dictates the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for the formation of biaryl compounds. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2) Ar-Br This compound Ar-Br->Pd(0)L2

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling:

While specific comparative studies on this compound are limited, data from analogous aryl bromides can provide valuable insights for catalyst selection.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95Effective for electron-rich and -neutral aryl bromides.
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024~90A classic, robust catalyst, though sometimes less active.
PdCl₂(dppf)-K₂CO₃DMF8012~92Good for a wide range of substrates.

Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-1,1'-biphenyl

This protocol is a representative example of a mono-Suzuki-Miyaura coupling.

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-tert-butyl-1,1'-biphenyl.[1]

Sonogashira, Heck, and Buchwald-Hartwig Reactions

These cross-coupling reactions offer pathways to introduce alkynyl, alkenyl, and amino functionalities, respectively. The general principles of the catalytic cycles are similar to the Suzuki-Miyaura reaction, involving oxidative addition, a coupling step (transmetalation or migratory insertion), and reductive elimination.

Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products Ar-Br This compound Suzuki Suzuki-Miyaura (+ R-B(OR)2) Ar-Br->Suzuki Sonogashira Sonogashira (+ R-C≡CH) Ar-Br->Sonogashira Heck Heck (+ Alkene) Ar-Br->Heck Buchwald Buchwald-Hartwig (+ R2NH) Ar-Br->Buchwald Biaryl Ar-R Suzuki->Biaryl Alkynyl Ar-C≡CR Sonogashira->Alkynyl Alkenyl Ar-CH=CHR Heck->Alkenyl Amine Ar-NR2 Buchwald->Amine

Figure 2: Workflow for various cross-coupling reactions of this compound.

Comparative Performance in Other Cross-Coupling Reactions (based on analogous substrates):

ReactionCatalyst SystemLigandBaseSolventTemp (°C)Notes
Sonogashira Pd(PPh₃)₂Cl₂ / CuI-Et₃NTHFRT-60Classic conditions; copper can lead to alkyne homocoupling.
Heck Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile80-100Regioselectivity on the alkene can be an issue.
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOtBuToluene100Highly efficient for a broad range of amines.

Lithiation-Substitution Reactions

Lithium-halogen exchange is a powerful method for the regioselective formation of aryllithium species, which can then be trapped with various electrophiles. The choice of alkyllithium reagent and reaction conditions is crucial for achieving high selectivity and yield.

Comparison of Lithiating Agents:

Lithiating AgentTypical ConditionsSelectivityNotes
n-BuLi THF or Et₂O, -78 °CGenerally highCan sometimes lead to side reactions like addition to electrophiles.
t-BuLi THF or Et₂O, -78 °COften higher than n-BuLiMore sterically hindered, which can enhance selectivity.

The greater steric bulk of the tert-butyl group on the benzene ring can direct the lithium-halogen exchange to the less hindered bromine atom.

Lithiation_Substitution Ar-Br2 This compound Ar(Li)Br Monolithiated Intermediate Ar-Br2->Ar(Li)Br Lithium-Halogen Exchange Ar(E)Br Mono-substituted Product Ar(Li)Br->Ar(E)Br Electrophilic Quench RLi RLi RLi->Ar-Br2 E+ Electrophile E+->Ar(Li)Br

Figure 3: General pathway for monolithiation and substitution.

Experimental Protocol: Selective Monolithiation and Quenching

This protocol outlines the selective formation of a monolithiated species followed by reaction with an electrophile.

  • Dissolve this compound (1.0 mmol) in anhydrous THF or diethyl ether (10 mL) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium or tert-butyllithium dropwise to the stirred solution.

  • After stirring for a short period (e.g., 30 minutes) at -78 °C, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.1 mmol).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

C-H Activation

Direct C-H activation is an emerging and atom-economical strategy for the functionalization of aromatic rings. For this compound, the C-H bond between the two bromine atoms is sterically hindered, making the other C-H bonds more accessible for activation. The regioselectivity is often governed by the directing group ability of the substituents and the steric environment. While specific studies on C-H activation of this particular substrate are not widely reported, general principles suggest that reactions would likely occur at the positions ortho to the tert-butyl group, depending on the catalyst and reaction conditions.

Conclusion

This compound offers multiple avenues for synthetic elaboration through cross-coupling and lithiation-substitution reactions. The choice of reaction conditions, particularly the catalyst system and lithiating agent, is critical for achieving the desired regioselectivity and yield. While direct comparative studies on this specific substrate are limited, the principles derived from analogous systems provide a strong foundation for methodological development. Future work focusing on systematic catalyst screening and mechanistic investigations for this particular building block would be highly valuable to the scientific community.

References

Kinetic Analysis of 1,3-Dibromo-5-tert-butylbenzene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is crucial for the rational design and optimization of synthetic routes. This guide provides a comparative analysis of the kinetic behavior of 1,3-Dibromo-5-tert-butylbenzene in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific quantitative kinetic data for this substrate is not extensively reported in the public domain, this document extrapolates from established principles and data on analogous dihaloarenes to offer a predictive framework for its reactivity.

Comparative Kinetic Profile

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily governed by the C-Br bond's susceptibility to oxidative addition, often the rate-determining step in the catalytic cycle.[1] The presence of two bromine atoms offers the potential for sequential or selective functionalization. The bulky tert-butyl group may exert steric hindrance, potentially influencing the reaction rate compared to less substituted dibromobenzenes.

Below is a qualitative comparison of the expected kinetic performance of this compound in different cross-coupling reactions.

ReactionTypical ReactivityExpected Rate-Determining StepPotential Influence of Substrate Structure
Suzuki-Miyaura Coupling Moderate to HighOxidative Addition or TransmetalationThe electron-donating nature of the tert-butyl group may slightly activate the aryl bromide towards oxidative addition. Steric hindrance could slow down the association of the palladium catalyst.
Buchwald-Hartwig Amination Moderate to HighOxidative AdditionSimilar to Suzuki coupling, the electronic effect of the tert-butyl group can influence the rate. The nature of the amine and the base used are also critical factors in the overall kinetics.[2]
Sonogashira Coupling HighOxidative AdditionThis reaction is often rapid for aryl bromides. The bulky substrate might require specific ligand systems to facilitate efficient coupling with terminal alkynes.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is obtainable through careful experimental design and monitoring.[3] The following protocols are generalized methodologies that can be adapted for the kinetic analysis of this compound in cross-coupling reactions.

General Workflow for Kinetic Monitoring

A typical workflow for acquiring kinetic data involves automated sampling from the reaction mixture at predefined time intervals, followed by quenching and analysis.

G Experimental Workflow for Kinetic Analysis A Reaction Setup (Substrate, Catalyst, Reagents, Solvent) B Automated Sampling (Time-course aliquots) A->B C Quenching of Reaction B->C D Internal Standard Addition C->D E Analysis (GC, HPLC, or NMR) D->E F Data Processing (Concentration vs. Time) E->F G Kinetic Modeling (Rate Law Determination) F->G

Caption: A generalized workflow for conducting kinetic studies of cross-coupling reactions.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
  • Reaction Setup: In a temperature-controlled reactor, combine this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water).

  • Initiation and Monitoring: Bring the mixture to the desired temperature and start the reaction. Withdraw aliquots at regular intervals using an automated sampler.

  • Sample Preparation: Immediately quench each aliquot with a suitable reagent (e.g., cold saturated NH₄Cl solution) and add an internal standard.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentrations of the starting material and product over time.

  • Data Analysis: Plot concentration versus time to determine the initial reaction rate and subsequently the order of the reaction with respect to each component.

Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a reaction vessel with this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene).

  • Initiation and Monitoring: Heat the reaction to the desired temperature and begin monitoring by taking timed aliquots.

  • Sample Preparation: Quench each aliquot and add an internal standard.

  • Analysis: Use GC or NMR spectroscopy to quantify the conversion of the starting material and the formation of the aminated product.

  • Data Analysis: Determine the reaction rate and kinetic parameters by analyzing the concentration profiles.

Protocol 3: Kinetic Analysis of Sonogashira Coupling
  • Reaction Setup: To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Initiation and Monitoring: Stir the reaction at the desired temperature and collect samples over time.

  • Sample Preparation: Quench the reaction in each sample and add an internal standard.

  • Analysis: Monitor the progress of the reaction by GC or HPLC.

  • Data Analysis: Analyze the kinetic data to establish the rate law and determine the rate constant.

Catalytic Cycles

The underlying mechanisms of these cross-coupling reactions are depicted in the following signaling pathway diagrams.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Ar-Br PdII R-Pd(II)-X OA->PdII TM Transmetalation (R'-B(OR)_2) PdII->TM Ar'-B(OR)2 PdII_R R-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-Br PdII Ar-Pd(II)-X OA->PdII Amine_Coord Amine Coordination (R2NH) PdII->Amine_Coord PdII_Amine [Ar-Pd(II)-L(HNR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2 Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling Catalytic Cycle

G Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-Br PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM PdII_Alkynyl Ar-Pd(II)-C≡CR TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Catalyst Regeneration Product Ar-C≡CR RE->Product CuX Cu-X Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base Cu_Acetylide->TM Cu_Acetylide->CuX

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

References

Comparative Analysis of 1,3-Dibromo-5-tert-butylbenzene Reactivity: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 1,3-Dibromo-5-tert-butylbenzene. Due to a lack of specific published computational studies on this molecule, this document leverages available experimental data and established chemical principles to infer its reactivity profile. This guide also presents a framework for how future computational studies could be structured and what key parameters would be essential for a comprehensive comparison.

Chemical and Physical Properties

This compound is a substituted aromatic compound. Key physical and chemical properties sourced from various suppliers are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂Br₂ChemScene[1]
Molecular Weight 292.01 g/mol ChemScene[1]
CAS Number 129316-09-2TCI Chemicals[2], ChemicalBook[3]
Appearance White to light yellow crystal to lumpTCI Chemicals[2]
Melting Point 28°CSigma-Aldrich
Boiling Point 250.0 ± 20.0 °C at 760 mmHgSigma-Aldrich
Purity >98.0% (GC)TCI Chemicals[2]

Inferred Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the two bromine atoms and the tert-butyl group on the benzene ring.

  • Electrophilic Aromatic Substitution: The tert-butyl group is a moderately activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The bromine atoms are deactivating, ortho-, para-directing groups due to their electron-withdrawing inductive effect and electron-donating resonance effect. In this molecule, the positions ortho and para to the tert-butyl group are already substituted with bromine. The position between the two bromine atoms (C2) is sterically hindered and deactivated. The positions ortho to one bromine and meta to the other (C4 and C6) are the most likely sites for electrophilic attack, though the overall reactivity of the ring towards electrophiles is expected to be low due to the presence of two deactivating bromine atoms.

  • Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on aryl halides is difficult without strong electron-withdrawing groups positioned ortho or para to the leaving group. Given the substitution pattern of this compound, this type of reaction is expected to be unfavorable under standard conditions.

  • Metal-Halogen Exchange: The bromine atoms can readily undergo metal-halogen exchange, for example, with organolithium reagents. This would lead to the formation of a lithiated species, which can then be reacted with various electrophiles. This is a common and versatile reaction for functionalizing aryl halides.

  • Cross-Coupling Reactions: The carbon-bromine bonds are suitable for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Experimental Data: Synthesis

Experimental Protocol: Synthesis from 2,6-dibromo-4-tert-butylaniline [3]

  • Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C.

  • Slowly add 25 mL of concentrated sulfuric acid to the solution.

  • Heat the mixture to 70°C.

  • Add sodium nitrite (3.1 g, 44.6 mmol) in portions over 45 minutes, controlling the temperature to prevent a strong exotherm.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.

Framework for Future Computational Studies

To provide a comprehensive understanding of the reactivity of this compound, future computational studies using methods like Density Functional Theory (DFT) would be invaluable. Such studies could investigate:

  • Electron Density Distribution and Electrostatic Potential: To predict the most likely sites for electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity in pericyclic reactions and with various reagents.

  • Reaction Mechanisms and Transition States: For key reactions such as lithiation, electrophilic aromatic substitution, and cross-coupling reactions, to determine activation energies and reaction pathways.

The results from these computational studies could then be compared with experimental findings to validate the theoretical models and provide a deeper, quantitative understanding of the molecule's behavior.

Logical Workflow for a Comparative Study

Below is a conceptual workflow illustrating how a combined experimental and computational study on the reactivity of this compound could be structured.

References

A Comparative Guide to the Stability of 1,3-Dibromo-5-tert-butylbenzene Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 1,3-Dibromo-5-tert-butylbenzene, a versatile building block in organic synthesis. Due to the limited availability of direct quantitative stability studies on this specific molecule, this guide leverages data from analogous compounds and established principles of physical organic chemistry to provide a comparative analysis of its expected stability and reactivity profile against other structural isomers and related brominated aromatics.

General Stability Profile

This compound is a solid at room temperature and is generally stable under standard storage conditions, kept in a cool, dry, and well-ventilated area.[1] Key stability considerations include:

  • Thermal Stability : Avoid exposure to high heat, flames, and sparks.[1] Thermal decomposition can lead to the release of hazardous substances, including carbon monoxide and hydrogen bromide.[1]

  • Chemical Incompatibility : The compound should be kept away from strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1]

  • Recommended Storage : It is best stored in a tightly sealed container to prevent degradation.[2][3]

Comparative Stability and Reactivity Analysis

The stability and reactivity of substituted bromobenzenes in common synthetic transformations, such as cross-coupling reactions, are influenced by a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction.[4] This has a minor activating effect on the benzene ring towards electrophilic substitution but does not significantly alter the inherent stability of the carbon-bromine bonds compared to unsubstituted 1,3-dibromobenzene. In the context of palladium-catalyzed cross-coupling reactions, the electron-donating nature of the tert-butyl group can slightly decrease the reactivity of the C-Br bonds towards oxidative addition compared to bromobenzenes with electron-withdrawing substituents.[5]

Steric Effects: The bulky tert-butyl group exerts a significant steric hindrance.[6] In this compound, the bromine atoms are in the meta positions relative to the tert-butyl group, meaning they are not directly adjacent to this bulky substituent. This lack of ortho-hindrance suggests that the reactivity of the C-Br bonds will not be significantly diminished due to steric bulk, unlike in isomers where the bromine is ortho to the tert-butyl group.

Comparison with Isomeric Alternatives

The table below provides a qualitative comparison of the expected reactivity of this compound with its isomers in a typical palladium-catalyzed cross-coupling reaction. This comparison is based on the interplay of steric and electronic factors.

CompoundStructureExpected Relative Reactivity in Cross-CouplingRationale
This compound this compoundModerate The two bromine atoms are sterically unhindered. The weak electron-donating effect of the tert-butyl group has a minor deactivating influence.
1,2-Dibromo-4-tert-butylbenzene 1,2-Dibromo-4-tert-butylbenzeneLower The bromine atom at the 2-position is sterically hindered by the adjacent tert-butyl group, which would likely lead to lower reactivity at this position. The bromine at the 1-position is less hindered.
1,4-Dibromo-2-tert-butylbenzene 1,4-Dibromo-2-tert-butylbenzeneLower The bromine atom at the 1-position is sterically hindered by the ortho tert-butyl group. The bromine at the 4-position is unhindered.

Note: The structures are illustrative placeholders.

Experimental Protocols for Stability Assessment

Objective: To determine the rate of degradation of a brominated aromatic compound under specified thermal and chemical stress conditions.

Methodology: Isothermal Stability Study using GC-MS

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a relevant high-boiling point solvent (e.g., dodecane) that also contains an internal standard (e.g., tetracosane).

  • Reaction Setup: In a series of sealed reaction vials, add the stock solution and any reagents to be tested (e.g., a specific base, catalyst, or potential reactant).

  • Incubation: Place the vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80°C, 100°C, 120°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath.

  • Sample Preparation for Analysis: Dilute an aliquot of the cooled reaction mixture with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared sample into a gas chromatograph-mass spectrometer. The GC method should be optimized to separate the starting material, internal standard, and any potential degradation products. The mass spectrometer will confirm the identity of the peaks.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of the starting material versus time to determine the rate of degradation.

Visualizations

The following diagrams illustrate key concepts related to the stability and reactivity of this compound.

G cluster_factors Factors Influencing Stability & Reactivity cluster_compound This compound cluster_outcomes Impact on Reactions Electronic_Effects Electronic Effects (tert-butyl is weakly electron-donating) Compound C-Br Bonds Electronic_Effects->Compound Steric_Effects Steric Effects (Bulky tert-butyl group) Steric_Effects->Compound Reactivity Reactivity in Cross-Coupling Compound->Reactivity meta-positioning minimizes steric hindrance Stability Overall Stability Compound->Stability Generally stable, but sensitive to heat and oxidizers

Caption: Factors influencing the stability and reactivity of this compound.

G Start Prepare Standard Solution (Compound + Internal Standard) Setup Aliquot into Vials with Reaction Components Start->Setup Incubate Heat at Constant Temperature (T) Setup->Incubate Sample Remove and Quench Vials at Time Points (t0, t1, t2...) Incubate->Sample Analyze Dilute and Analyze by GC-MS Sample->Analyze Plot Plot [Compound] vs. Time Analyze->Plot Result Determine Degradation Rate Plot->Result

Caption: Experimental workflow for assessing thermal stability via GC-MS.

References

A Comparative Guide to Catalytic Systems for Reactions with 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving 1,3-Dibromo-5-tert-butylbenzene. This versatile building block, featuring two bromine atoms at the meta positions and a bulky tert-butyl group, offers a platform for the synthesis of complex, sterically hindered molecules of interest in pharmaceutical and materials science. The selection of an appropriate catalytic system is crucial for achieving high yields and selectivity in the functionalization of this substrate.

Executive Summary

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of aryl halides like this compound. This guide focuses on a selection of common and effective catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of two bromine atoms allows for sequential or double functionalization, opening pathways to a diverse range of molecular architectures. The bulky tert-butyl group can influence the reactivity and selectivity of these transformations, making the choice of ligand and reaction conditions paramount.

Catalyst Performance Comparison

The following tables summarize the performance of different palladium-based catalytic systems in key cross-coupling reactions with this compound. The data presented is based on literature reports and is intended to provide a basis for comparison and selection of a suitable catalytic system for a desired transformation.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.

EntryCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃Dioxane1001692
3N-Boc-pyrrole-2-boronic acid[Pd(dppf)Cl₂]dppfK₂CO₃Dimethoxyethane802>95[1]
Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

EntryCoupling PartnerCatalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)PPh₃TEATHFRT690
2TrimethylsilylacetylenePd(OAc)₂ (2 mol%)NoneSPhos (4 mol%)Cs₂CO₃Dioxane801288
33-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5 mol%)NoneDTBNpPDABCOTHFRT18~60
Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

EntryCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1 mol%)Xantphos (2 mol%)Cs₂CO₃Dioxane1002488
2AnilinePd(OAc)₂ (2 mol%)BINAP (3 mol%)NaOtBuToluene901891
3Benzophenone iminePd(OAc)₂X-PhosKOt-BuTolueneMW0.5>95

Signaling Pathways and Experimental Workflows

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_or_Amine_Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation_or_Amine_Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_or_Amine_Coordination->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Dry_Glassware Oven-dried Schlenk flask Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Dry_Glassware->Inert_Atmosphere Add_Solids Add Pd catalyst, ligand, base, and aryl halide Inert_Atmosphere->Add_Solids Add_Solvent Add degassed solvent Add_Solids->Add_Solvent Add_Coupling_Partner Add coupling partner (boronic acid, alkyne, amine) Add_Solvent->Add_Coupling_Partner Heating_Stirring Heat to desired temperature with vigorous stirring Add_Coupling_Partner->Heating_Stirring Monitoring Monitor progress by TLC, GC-MS, or LC-MS Heating_Stirring->Monitoring Quenching Cool to RT and quench Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying_Concentration Dry organic layer and concentrate Extraction->Drying_Concentration Purification Purify by column chromatography Drying_Concentration->Purification

Caption: A general experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and deionized water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and PPh₃ (6 mol%).

  • Add anhydrous, degassed THF and triethylamine.

  • Add this compound (1.0 equiv.).

  • Add phenylacetylene (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and Cs₂CO₃ (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and anhydrous dioxane.

  • Add morpholine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Conclusion

The choice of catalytic system for reactions with this compound is critical for achieving the desired outcome. For Suzuki-Miyaura couplings, palladium acetate with bulky, electron-rich phosphine ligands like SPhos and XPhos provides high yields. In Sonogashira reactions, both copper-catalyzed and copper-free systems can be effective, with the choice depending on the substrate's sensitivity and the desired reaction conditions. For Buchwald-Hartwig aminations, the combination of a palladium precursor like Pd₂(dba)₃ with a bidentate ligand such as Xantphos is a reliable choice. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes for the preparation of novel compounds derived from this compound. Further optimization of ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

References

Safety Operating Guide

Proper Disposal of 1,3-Dibromo-5-tert-butylbenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,3-Dibromo-5-tert-butylbenzene is critical for environmental protection and laboratory safety. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical waste. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is harmful if swallowed, inhaled, or comes into contact with skin[1]. The substance causes skin and serious eye irritation, and may also cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, should always be worn when handling this compound[1][3]. All handling should be conducted in a chemical fume hood to ensure adequate ventilation[1][3].

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed through a licensed professional waste disposal service[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it.

  • Waste containing this compound should be segregated from other waste streams to avoid incompatible chemical reactions[6][7]. Specifically, keep it separate from oxidizing agents[1].

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, leak-proof screw cap[4][7]. The container material should not react with or absorb the chemical[7].

  • The container must be in good condition, free from any damage or deterioration[4].

  • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (129316-09-2), and the accumulation start date[8].

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA)[7]. This area should be near the point of generation.

  • Ensure the SAA is in a well-ventilated area, away from heat, flames, and sparks[1][2].

  • Secondary containment must be used to prevent spills from reaching the environment[4][6].

  • Do not fill the container beyond 90% capacity to allow for expansion[7].

  • Keep the container securely capped at all times, except when adding waste[6][7].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Follow all institutional and regulatory guidelines for waste pickup and documentation[8]. In academic laboratories, waste is typically removed within six months of the accumulation start date[4][6].

5. Handling Spills and Contaminated Materials:

  • In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation[3].

  • Wear appropriate PPE, including a respirator if necessary[1].

  • Absorb the spill with an inert material such as sand or vermiculite[1][2].

  • Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container[1][2][3].

  • Do not allow the material to enter drains or water courses[1][3].

Quantitative Data Summary

ParameterGuidelineSource
Maximum Laboratory Accumulation Typically no more than 25 gallons of total chemical waste.[6]
Maximum Reactive Acute Hazardous Waste No more than 1 quart.[6]
Storage Time in Academic Labs Maximum of six months from the accumulation start date.[4][6]
Container Headroom Leave at least one-inch of headroom to allow for expansion.[7]

Experimental Protocols

Triple Rinsing of Empty Containers:

For containers that held acutely hazardous waste, a triple rinse procedure is required before the container can be disposed of as regular trash[5].

  • Select a solvent capable of dissolving this compound.

  • Add the solvent to the empty container, filling it to about 10% of its volume.

  • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Pour the rinse solvent (rinsate) into the hazardous waste container for this compound.

  • Repeat this process two more times.

  • After the third rinse, the container can be air-dried in a fume hood.

  • Deface all hazardous material labels on the container before disposing of it as regular trash[5].

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_preparation Preparation cluster_accumulation Accumulation cluster_disposal Disposal cluster_spill Spill Response A Identify Waste: This compound & Contaminated Materials B Select & Label Approved Waste Container A->B C Add Waste to Container in Satellite Accumulation Area (SAA) B->C D Store Securely: Capped, Ventilated, Secondary Containment C->D E Container Full or Time Limit Reached? D->E E->D No F Contact EHS for Pickup E->F Yes G Complete Waste Manifest F->G H Licensed Disposal Facility G->H S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect & Place in Hazardous Waste Container S2->S3 S3->C

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 1,3-Dibromo-5-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling of 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact in a laboratory setting. This chemical is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles are required. A face shield should be worn over goggles, especially when there is a risk of splashing.[3][4] Must meet appropriate government standards such as EN166 (EU) or NIOSH (US).[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are suitable for incidental contact.[5] For prolonged handling, consult the glove manufacturer's resistance guide. Always use proper glove removal technique to avoid skin contact.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn.[1] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Chemical Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

Operational and Disposal Plans

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Aliquotting and Transfer: Perform all weighing and transfer operations within the fume hood. Handle the compound gently to minimize the generation of airborne dust.

  • Procedure: Keep the container tightly closed when not in use. Avoid the formation of aerosols.[3]

  • Post-Handling: Thoroughly clean the work area after use. Decontaminate any equipment used with an appropriate solvent. Wash hands thoroughly after handling.[1]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Contaminated Materials: Place items such as gloves, weighing boats, and paper towels in a designated solid hazardous waste container.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid Measures
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] If irritation persists, seek medical attention.[1]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration. In severe cases or if symptoms persist, seek medical attention.[1][6]
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes.[1] Seek medical attention.[1]
Spill For a minor spill, wear appropriate PPE and absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] For a major spill, evacuate the laboratory and alert emergency personnel.[5]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_details Specific Equipment start Handling this compound task Assess Task-Specific Risks (e.g., quantity, duration, potential for splash) start->task eye Eye Protection task->eye hand Hand Protection task->hand body Body Protection task->body respiratory Respiratory Protection task->respiratory goggles Chemical Goggles (Face shield if splash risk) eye->goggles gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) hand->gloves coat Lab Coat (Chemical apron if needed) body->coat hood Fume Hood or Respirator respiratory->hood end_node Proceed with Experiment Safely goggles->end_node gloves->end_node coat->end_node hood->end_node

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal start Start prep_hood Verify Fume Hood Operation start->prep_hood don_ppe Don Appropriate PPE prep_hood->don_ppe weigh_transfer Weigh and Transfer in Hood don_ppe->weigh_transfer reaction Perform Experiment weigh_transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Collect All Waste (Solid & Liquid) reaction->waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_node End wash_hands->end_node label_waste Label Hazardous Waste Container waste->label_waste store_waste Store for Pickup label_waste->store_waste store_waste->end_node

Caption: Step-by-step handling and disposal workflow for this compound.

References

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